rac Ketorolac-d4
説明
特性
IUPAC Name |
5-benzoyl-2,2,3,3-tetradeuterio-1H-pyrrolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/i8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWKMVRBQXNZKK-LZMSFWOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C2=CC=C(N2C1([2H])[2H])C(=O)C3=CC=CC=C3)C(=O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675986 | |
| Record name | 5-Benzoyl(2,2,3,3-~2~H_4_)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216451-53-4 | |
| Record name | 5-Benzoyl(2,2,3,3-~2~H_4_)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to rac Ketorolac-d4 for Advanced Pharmaceutical Analysis
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the physical and chemical properties of racemic (rac) Ketorolac-d4. This guide will delve into its synthesis, analytical characterization, and critical role as an internal standard in bioanalytical methodologies, offering both foundational knowledge and practical insights.
The Imperative of Isotopic Labeling in Modern Bioanalysis
In the rigorous domain of pharmaceutical research and development, particularly in pharmacokinetics and metabolism studies, the precise quantification of drug molecules within complex biological matrices is paramount. Stable isotope-labeled compounds, such as rac Ketorolac-d4, are indispensable tools that enable this precision. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into the drug molecule creates a compound that is chemically identical to the parent drug but has a distinct, higher molecular weight. This mass difference is the cornerstone of its utility, allowing it to serve as an ideal internal standard in mass spectrometry-based assays.[1][2] The deuterated standard co-elutes with the analyte during chromatographic separation, experiencing similar extraction efficiencies and matrix effects, which allows for accurate correction of analytical variability and enhances the overall robustness and reliability of the bioanalytical method.[3][4]
Core Physicochemical Characteristics of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for method development, ensuring appropriate handling, storage, and application. These properties govern its behavior in various solvents and analytical systems.
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₉D₄NO₃ | [5][6] |
| Molecular Weight | 259.29 g/mol | [5][6][7] |
| CAS Number | 1216451-53-4 | [5][6] |
| Synonyms | (±)-5-Benzoyl-2,3-dihydro-1H-(pyrrolizine-d4)-1-carboxylic Acid, (+/-)-Ketorolac-d4 | [5][6] |
| Appearance | Off-White to Pale Yellow Solid | [8] |
| Solubility | Soluble in Methanol and Water | [8] |
| Storage Temperature | 2-8°C Refrigerator; -20°C for long-term storage | [9] |
Synthesis, Purification, and Isotopic Enrichment
The synthesis of this compound involves the strategic incorporation of four deuterium atoms into the pyrrolizine core of the Ketorolac molecule. While specific synthetic routes are often proprietary, the general approach involves using deuterated reagents at key steps in the synthesis of Ketorolac. A common precursor for Ketorolac synthesis can be subjected to reaction conditions that facilitate the exchange of protons for deuterons at specific positions.[10]
Key aspects of its synthesis and quality control include:
-
High Isotopic Purity: It is crucial to achieve a high degree of deuterium incorporation (typically ≥98%) to prevent isotopic crosstalk with the non-labeled analyte.[3]
-
Chemical Purity: The final product must be of high chemical purity to avoid interference from other impurities in the analytical assay.
-
Purification: Following synthesis, rigorous purification, often involving chromatographic techniques, is necessary to isolate the desired deuterated compound and remove any residual starting materials or byproducts.
Analytical Methodologies for Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and stability of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for assessing the chemical purity of this compound and is often used in conjunction with UV or mass spectrometric detection.[11][12]
-
Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the deuterated compound and determining the level of isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques used to elucidate the exact positions of the deuterium atoms within the molecular structure.
The stability of Ketorolac, and by extension its deuterated analog, has been studied under various conditions. Ketorolac tromethamine solutions have been shown to be stable for extended periods when stored at both refrigerated (4°C) and room temperature (23°C).[13][14] However, factors such as pH and the presence of certain excipients can impact its stability.[15]
Application as an Internal Standard in LC-MS/MS Bioanalysis
The primary and most critical application of this compound is as an internal standard for the quantification of Ketorolac in biological matrices such as plasma, serum, and ocular fluids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17]
Experimental Workflow for Ketorolac Quantification in Human Plasma
The following diagram outlines a typical bioanalytical workflow for the determination of Ketorolac in human plasma samples.
Caption: Bioanalytical workflow for Ketorolac quantification.
Detailed Protocol for Plasma Sample Preparation
-
Sample Aliquoting: Accurately transfer a 100 µL aliquot of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of a working solution of this compound (e.g., 1 µg/mL in methanol) to each plasma sample, calibration standard, and quality control sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to induce protein precipitation.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Rationale Behind Experimental Choices:
-
Protein Precipitation: This is a rapid and effective method for removing the bulk of interfering proteins from the plasma sample. Acetonitrile is a commonly used solvent for this purpose as it efficiently precipitates proteins while keeping the analyte and internal standard in solution.[11]
-
Use of a Deuterated Internal Standard: Spiking the internal standard at the beginning of the sample preparation process ensures that any loss of analyte during the subsequent steps is compensated for, leading to higher accuracy and precision. The chemical similarity between Ketorolac and this compound ensures they behave almost identically during extraction and analysis.[1][2]
Conclusion
This compound is a vital tool in the bioanalytical chemist's arsenal, enabling the reliable quantification of Ketorolac in complex biological matrices. Its well-characterized physical and chemical properties, coupled with its role as a stable isotope-labeled internal standard, underpin the development of robust and accurate LC-MS/MS methods. A thorough understanding of its properties and applications, as detailed in this guide, is essential for researchers and scientists working in drug development and clinical research to ensure the generation of high-quality, reproducible data.
References
-
PubChem. (n.d.). Ketorolac. National Institutes of Health. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). TORADOL (ketorolac tromethamine tablets) Rx only. Retrieved from [Link]
-
Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography. (2012). Journal of Pharmacy Research. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). rac Ketoroloc Tris Amide Impurity-d4. Retrieved from [Link]
-
Mithridion. (n.d.). This compound 1mg. Retrieved from [Link]
-
Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma. (2025). PLOS ONE. Retrieved from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometric (Lc-Ms/Ms) Method for Simultaneous Determination of R(+)-Ketorolac and S(−). (2014). ResearchGate. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Ocular bioanalysis of moxifloxacin and ketorolac tromethamine in rabbit lacrimal matrix using liquid chromatography–tandem. (2024). Taylor & Francis Online. Retrieved from [Link]
-
Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.). Quora. Retrieved from [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020). PubMed. Retrieved from [Link]
-
Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. (2024). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Stability of Ketorolac Tromethamine in IV Solutions and Waste Reduction. (2000). The Canadian Journal of Hospital Pharmacy. Retrieved from [Link]
-
Stability of Ketorolac Tromethamine in IV Solutions and Waste Reduction. (2000). ResearchGate. Retrieved from [Link]
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved from [Link]
- Synthesis of compounds useful in the manufacture of ketorolac. (2002). Google Patents.
-
Development and Validation of New Analytical Methods for the Determination of Ketorolac Tromethamine (A Non-Steroidal Anti-In. (2020). Acta Scientific. Retrieved from [Link]
-
Synthesis, Characterization, In-Vitro and In-Vivo Evaluation of Ketorolac Tromethamine-Loaded Hydrogels of Glutamic Acid as Controlled Release Carrier. (2019). MDPI. Retrieved from [Link]
-
revalidation and analytical evaluation of ketorolac tromethamine by hptlc using reflectance scan. (2012). International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]
-
Approaches for improving the stability of ketorolac in powder blends. (1998). PubMed. Retrieved from [Link]
Sources
- 1. texilajournal.com [texilajournal.com]
- 2. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. This compound (>90%) | LGC Standards [lgcstandards.com]
- 6. This compound ( 90%), TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]
- 7. This compound ( 90%), TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]
- 8. usbio.net [usbio.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]
- 11. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpc.com [ijrpc.com]
- 13. Stability of Ketorolac Tromethamine in IV Solutions and Waste Reduction | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 14. researchgate.net [researchgate.net]
- 15. Approaches for improving the stability of ketorolac in powder blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Synthesis and Characterization of rac-Ketorolac-d4
This guide provides a comprehensive overview of the synthesis and characterization of racemic Ketorolac-d4, a deuterated analog of the potent non-steroidal anti-inflammatory drug (NSAID) Ketorolac.[1] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and analysis of isotopically labeled compounds for use in areas such as pharmacokinetic studies and as internal standards in bioanalytical assays.[2]
Introduction: The Significance of Deuterated Ketorolac
Ketorolac is a widely used analgesic for the short-term management of moderate to severe pain.[1] It functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1] The pyrrolizine core of Ketorolac is a key structural feature contributing to its biological activity.[3]
Deuterium-labeled compounds, such as rac-Ketorolac-d4, are invaluable tools in pharmaceutical research. The substitution of hydrogen with deuterium, a stable isotope, results in a molecule with a slightly higher mass but nearly identical chemical properties.[2] This mass difference is readily detectable by mass spectrometry, making deuterated analogs ideal internal standards for quantitative liquid chromatography-mass spectrometry (LC-MS) assays.[2] Their use significantly improves the accuracy and reproducibility of bioanalytical methods by correcting for variations during sample preparation and analysis.[2]
This guide will detail a robust synthetic route to rac-Ketorolac-d4 and the analytical techniques required to confirm its identity, purity, and isotopic enrichment.
Synthesis of rac-Ketorolac-d4: A Two-Stage Approach
The synthesis of rac-Ketorolac-d4 can be efficiently achieved in two principal stages: first, the synthesis of the non-deuterated rac-Ketorolac backbone, followed by a selective deuteration of the pyrrolizine ring.
Stage 1: Synthesis of rac-Ketorolac
The synthesis of the foundational molecule, 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (rac-Ketorolac), can be accomplished through various published methods. A common approach involves the construction of the pyrrolizine ring system from suitable precursors. One such method involves the reaction of diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate with aqueous sodium hydroxide, followed by acidification and decarboxylation to yield the desired product.[4]
Stage 2: Organocatalyzed α-Deuteration
A highly efficient and selective method for the introduction of deuterium at the α-positions to the carbonyl group on the pyrrolizine ring involves an organocatalyzed hydrogen-deuterium exchange reaction using deuterium oxide (D₂O) as the deuterium source.[5] This method is advantageous due to its mild reaction conditions and the use of an economical and readily available deuterium source.[5][6]
The proposed mechanism involves the formation of an enolate intermediate facilitated by an organocatalyst, which then undergoes deuteration upon reaction with D₂O.[5]
Caption: Synthetic and analytical workflow for rac-Ketorolac-d4.
Experimental Protocol: Synthesis of rac-Ketorolac-d4
Materials:
-
rac-Ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a similar organocatalyst[5]
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve rac-Ketorolac (1.0 eq) in anhydrous 1,4-dioxane.
-
Addition of Reagents: To the stirred solution, add deuterium oxide (D₂O, ~70 eq) followed by the organocatalyst (e.g., DBU, 20 mol%).[5]
-
Reaction: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 50 °C, to enhance the reaction rate) and monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[5]
-
Work-up: Upon completion, quench the reaction with a small amount of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford pure rac-Ketorolac-d4.
Characterization of rac-Ketorolac-d4
Thorough characterization is essential to confirm the successful synthesis, isotopic enrichment, and purity of rac-Ketorolac-d4. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure and confirming the positions of deuterium incorporation.[7]
-
¹H NMR: The proton NMR spectrum of rac-Ketorolac-d4 is expected to be very similar to that of non-deuterated Ketorolac, with the key difference being the significant reduction or complete disappearance of the signals corresponding to the protons at the C-2 and C-3 positions of the pyrrolizine ring. The integration of the remaining proton signals should be consistent with the deuterated structure.
-
¹³C NMR: The carbon-13 NMR spectrum will show the presence of all carbon atoms in the molecule. The signals for the deuterated carbons (C-2 and C-3) may exhibit a characteristic triplet splitting pattern due to C-D coupling and a slight upfield shift compared to the corresponding signals in the non-deuterated compound.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the deuterated compound and determining the degree of isotopic enrichment.[8]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of C₁₅H₉D₄NO₃.
-
Fragmentation Pattern: The mass spectrum will exhibit a molecular ion peak (M+) that is 4 mass units higher than that of non-deuterated Ketorolac. The fragmentation pattern can also be informative, as fragments containing the deuterated pyrrolizine ring will show a corresponding mass shift.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthesized rac-Ketorolac-d4.[10]
-
Purity Analysis: A reversed-phase HPLC method can be developed to separate rac-Ketorolac-d4 from any unreacted starting material or by-products. The purity is determined by the peak area percentage of the main product peak.
Summary of Analytical Data
| Technique | Parameter | Expected Result for rac-Ketorolac-d4 |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to protons at C-2 and C-3 positions are absent or significantly reduced. |
| ¹³C NMR | Chemical Shifts (δ) | Signals for C-2 and C-3 may show triplet splitting and an upfield shift. |
| HRMS | Molecular Weight | [M+H]⁺ should correspond to the exact mass of C₁₅H₉D₄NO₃ + H⁺. |
| HPLC | Purity | >95% (or as per desired specification). |
Conclusion
This technical guide has outlined a robust and efficient methodology for the synthesis of rac-Ketorolac-d4, a valuable tool for pharmaceutical research and development. The two-stage synthetic approach, culminating in an organocatalyzed deuteration, provides a reliable route to this isotopically labeled compound. The detailed characterization protocol, employing NMR, mass spectrometry, and HPLC, ensures the identity, isotopic enrichment, and purity of the final product. The principles and techniques described herein are broadly applicable to the synthesis and analysis of other deuterated drug molecules.
References
-
Goyal, P., Dubey, A. K., & Chowdhury, R. (2025). Organocatalyzed α‐Deuteration of Ketones and Bioactive Carbonyl Compounds Using D2O as Deuterium Source. ChemistrySelect, 10(1), e202405725. Available from: [Link]
-
Rao, R. N., Maurya, P. K., & Rao, S. P. (2014). Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction. Journal of Mass Spectrometry, 49(10), 1089-1100. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. Retrieved January 23, 2026, from [Link]
-
Viegas, A., Manso, J., Corvo, M. C., & Cabrita, E. J. (2011). Binding of Ibuprofen, Ketorolac, and Diclofenac to COX-1 and COX-2 Studied by Saturation Transfer Difference NMR. Journal of Medicinal Chemistry, 54(23), 8193-8201. Available from: [Link]
-
Reddy, B. V. S., et al. (2019). Organocatalytic α-deuteration of carbonyl compounds: a pTSA/D2O strategy for bioactive and natural products. Chemical Communications, 55(84), 12696-12699. Available from: [Link]
-
Procter, D. J., et al. (2023). Programmable Deuteration of Indoles via Reverse Deuterium Exchange. Journal of the American Chemical Society, 145(30), 16756-16762. Available from: [Link]
-
Ouyang, Z., & Chien, K. Y. (2018). B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O. Organic Letters, 20(15), 4642-4646. Available from: [Link]
-
S. M. A. Islam, et al. (2019). Optimization of structures, biochemical properties of ketorolac and its degradation products based on computational studies. Journal of the Iranian Chemical Society, 16, 2395-2407. Available from: [Link]
-
Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6589. Available from: [Link]
-
G. A. Nia, et al. (2016). Regioselective ruthenium catalysed H–D exchange using D2O as the deuterium source. Organic & Biomolecular Chemistry, 14(3), 855-862. Available from: [Link]
-
S. M. Shafaat, et al. (2013). Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 105-109. Available from: [Link]
-
A. Szabó, et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 517. Available from: [Link]
-
T. Qian, et al. (2025). 2-Pyridone-enabled manganese-catalyzed ortho-selective deuteration of aromatic amides with D2O. Organic Chemistry Frontiers, 12, 5258-5264. Available from: [Link]
-
Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]
-
F. A. A. Paz, et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available from: [Link]
-
S. J. T. Gardham, et al. (2014). Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. The Journal of Organic Chemistry, 79(14), 6566-6574. Available from: [Link]
-
A. J. Pell, et al. (2018). Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening. Physical Chemistry Chemical Physics, 20(38), 24694-24707. Available from: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 23, 2026, from [Link]
-
H. Kim, et al. (2020). Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. ACS Catalysis, 10(15), 8486-8491. Available from: [Link]
-
ResearchGate. (n.d.). Parent ion and product ion spectra for ketorolac. Retrieved January 23, 2026, from [Link]
-
A. G. K. Spyrou, et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(7), 3169. Available from: [Link]
-
PharmaCompass. (n.d.). 5-Benzoyl-2,3-Dihydro-1H-Pyrrolizine-1-Carboxylic Acid API Manufacturers & Suppliers. Retrieved January 23, 2026, from [Link]
Sources
- 1. Optimization of structures, biochemical properties of ketorolac and its degradation products based on computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organocatalytic α-deuteration of carbonyl compounds: a pTSA/D2O strategy for bioactive and natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. preprints.org [preprints.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Topic: rac Ketorolac-d4 for Prostaglandin Biosynthesis Inhibition Studies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: A Modern Approach to a Classic Target
The study of inflammation is central to drug discovery, with the cyclooxygenase (COX) enzymes remaining a cornerstone of therapeutic intervention. Non-steroidal anti-inflammatory drugs (NSAIDs), such as Ketorolac, are classic tools in this field, yet our understanding and methodologies continue to evolve. This guide moves beyond simple protocols to provide a deep, mechanistic, and practical framework for studying prostaglandin biosynthesis inhibition. We will explore the nuanced interaction of Ketorolac with COX isoforms and detail the critical role of its deuterated analogue, rac Ketorolac-d4, in achieving robust, quantifiable, and reproducible results. This document is designed for the discerning scientist who seeks not just to perform an assay, but to understand its foundations, validate its outputs, and confidently interpret its findings.
Section 1: The Nexus of Inflammation: Prostaglandin Biosynthesis and COX Inhibition
Prostaglandins are lipid autacoids derived from arachidonic acid that act as potent mediators of a vast array of physiological and pathological processes, including inflammation, pain, fever, and gastric protection.[1] The synthesis of prostaglandins is initiated by the liberation of arachidonic acid from the cell membrane, which is then converted into the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[2][3] This is the rate-limiting step and the primary target of NSAIDs.
There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for producing prostaglandins that regulate essential physiological functions, such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[1][4]
-
COX-2: An inducible enzyme, its expression is typically low in most tissues but is dramatically upregulated at sites of inflammation by stimuli such as cytokines and lipopolysaccharides (LPS).[4][5] The prostaglandins produced by COX-2 are the primary mediators of inflammation, pain, and fever.
Ketorolac is a potent, non-selective NSAID that inhibits both COX-1 and COX-2 by competing with arachidonic acid for the enzyme's active site.[6][7][8] This non-selectivity is crucial to its therapeutic profile; inhibition of COX-2 provides the desired anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 is associated with potential side effects like gastrointestinal toxicity.[6][9] Some studies indicate that Ketorolac is relatively more selective for COX-1, which aligns with epidemiological reports of its gastrotoxic potential compared to other NSAIDs.[10][11]
Caption: The Arachidonic Acid Cascade and the inhibitory action of Ketorolac on COX-1 and COX-2.
Quantitative Profile of Ketorolac Inhibition
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50). Understanding the IC50 of Ketorolac for each COX isoform is fundamental to designing and interpreting inhibition studies.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| Ketorolac | COX-1 | 0.02 | [10] |
| Ketorolac | COX-2 | 0.12 | [10] |
These values are derived from in vitro enzyme immunoassays and can vary depending on the specific assay conditions.
Section 2: The Analytical Imperative: this compound as an Internal Standard
In bioanalytical chemistry, particularly when using highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), achieving accuracy and precision is paramount.[12] Biological matrices are complex, and variations in sample preparation, extraction efficiency, and instrument response (e.g., ion suppression) can introduce significant error.[13]
The use of a stable isotope-labeled (SIL) internal standard is the gold standard for mitigating these issues.[14][15] A SIL internal standard is a version of the analyte molecule where one or more atoms have been replaced with their heavier, stable isotopes (e.g., replacing ¹H with ²H, or deuterium).
This compound is the deuterium-labeled analogue of Ketorolac. Its utility is based on a simple yet powerful principle:
-
Chemical and Physical Equivalence: Ketorolac-d4 is chemically identical to Ketorolac. It has the same structure, polarity, and ionization efficiency. Therefore, during sample extraction, chromatography, and ionization in the mass spectrometer, it behaves virtually identically to the unlabeled analyte, experiencing the same losses and matrix effects.[14]
-
Mass Distinguishability: Due to the four deuterium atoms, Ketorolac-d4 has a mass that is 4 Daltons higher than Ketorolac. A mass spectrometer can easily distinguish between the two compounds based on this mass difference.
By adding a known, fixed amount of this compound to every sample, standard, and quality control at the very beginning of the analytical process, it serves as a reliable internal calibrant. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, which effectively cancels out variations that affect both molecules equally.[13]
Typical Mass Spectrometry Parameters
For a robust LC-MS/MS method, specific parent and daughter ions are monitored for both the analyte and the internal standard.
| Compound | Parent Ion (m/z) | Daughter Ion (m/z) | Notes |
| Ketorolac | 256.1 | 106.1 | [M+H]⁺, typical fragment |
| This compound | 260.1 | 110.1 | [M+H]⁺, corresponding d4 fragment |
Note: Optimal m/z values should be determined empirically on the specific instrument being used.
Section 3: Designing a Robust Inhibition Study
The choice of experimental system is a critical decision that dictates the scope and physiological relevance of the findings. The primary options range from isolated enzyme systems to complex cellular models.
Caption: A generalized workflow for a cell-based prostaglandin biosynthesis inhibition assay.
Choosing Your Model System
-
Enzyme-Based Assays: These assays use purified or recombinant COX-1 and COX-2 enzymes.[16]
-
Causality: This is the most direct method to measure a compound's inhibitory effect on the enzyme itself, free from confounding factors like cell permeability or metabolism.
-
Application: Ideal for primary screening of compound libraries to identify direct enzyme inhibitors and determine intrinsic potency (IC50).
-
-
Cell-Based Assays: These assays utilize cultured cells that can be induced to express COX-2. The murine macrophage cell line RAW 264.7 is a widely used and well-validated model.[17][18]
-
Causality: This system provides a more physiologically relevant context. It accounts for cell membrane permeability, potential for cellular metabolism of the drug, and the interaction of the drug within a complex intracellular environment.
-
Application: Essential for secondary screening to confirm the activity of hits from primary screens in a cellular context and to study cellular potency.
-
-
Ex Vivo / Whole Blood Assays: These assays use fresh whole blood from human volunteers or animals.[19][20] COX-1 activity is measured by the production of thromboxane B2 during clotting, while COX-2 activity is measured by PGE2 production after stimulation with LPS.
-
Causality: This is the most physiologically complex in vitro system, as the drug interacts with all blood components, including plasma proteins to which it may bind. It most closely mimics the in vivo environment.[19]
-
Application: Used in late-stage preclinical or clinical development to determine a drug's potency in a highly relevant biological matrix and to establish a link between in vitro potency and in vivo efficacy.
-
Section 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating the necessary controls to ensure the integrity and reproducibility of the data.
Protocol 1: Cell-Based COX-2 Inhibition Assay using RAW 264.7 Macrophages
This protocol details the inhibition of LPS-induced PGE2 production by Ketorolac.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Ketorolac tromethamine
-
Vehicle (e.g., DMSO or sterile PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate for 2-4 hours to allow for cell adherence.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of Ketorolac in serum-free DMEM. The concentration range should bracket the expected IC50 (e.g., from 100 µM down to 1 nM). Include a vehicle-only control.
-
Cell Treatment: Add 50 µL of the 2x Ketorolac dilutions or vehicle to the appropriate wells.
-
COX-2 Induction: Prepare a 4x solution of LPS (e.g., 400 ng/mL) in serum-free DMEM. Add 50 µL to all wells except the "unstimulated" control wells. Add 50 µL of serum-free DMEM to the unstimulated wells.
-
Control Wells (Self-Validation):
-
Vehicle Control: Cells + Vehicle + LPS (Represents 0% inhibition)
-
Unstimulated Control: Cells + Vehicle + No LPS (Represents baseline PGE2 production)
-
Test Wells: Cells + Ketorolac + LPS
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
Supernatant Harvest: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant for PGE2 analysis without disturbing the cell pellet. Store at -80°C if not analyzed immediately.
Protocol 2: Quantification of Prostaglandin E2 (PGE2) by Competitive ELISA
This protocol uses a standard competitive ELISA format, widely available in commercial kits.[21][22]
Principle: Free PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 (e.g., PGE2-Alkaline Phosphatase tracer) for binding sites on a limited amount of anti-PGE2 antibody coated on the plate. The amount of color produced is inversely proportional to the concentration of PGE2 in the sample.[22]
Procedure:
-
Prepare Standards: Reconstitute the PGE2 standard provided in the kit and perform a serial dilution to create a standard curve (e.g., from 10,000 pg/mL to 10 pg/mL).
-
Sample Dilution: Dilute the harvested cell culture supernatants if necessary to fall within the linear range of the standard curve.
-
Assay Plate: Add standards, controls, and samples to the wells of the anti-PGE2 antibody-coated plate.
-
Add Tracer: Add the enzyme-labeled PGE2 tracer to all wells.
-
Add Antibody: Add the specific antibody solution to all wells.
-
Incubation: Incubate the plate as per the kit manufacturer's instructions (typically 2-3 hours at room temperature or overnight at 4°C).
-
Wash: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Develop: Add the substrate solution (e.g., pNPP for an AP-based kit). Incubate until sufficient color develops.
-
Stop and Read: Add a stop solution and read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).[21]
Protocol 3: LC-MS/MS Quantification of Ketorolac with this compound
This protocol provides a framework for quantifying Ketorolac in a biological matrix, such as cell culture media or plasma.[23]
Materials:
-
Ketorolac analytical standard
-
This compound internal standard
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
C18 HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of sample (standard, QC, or unknown), add 10 µL of a fixed concentration of this compound (e.g., 100 ng/mL).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Calibration Curve: Prepare a set of calibration standards by spiking known concentrations of Ketorolac into the same matrix as the unknown samples (e.g., serum-free DMEM). Process these standards alongside the unknown samples as described above.
-
LC-MS/MS Analysis:
-
Chromatography: Inject the prepared sample onto the C18 column. Use a gradient elution with mobile phases of water + 0.1% formic acid and acetonitrile + 0.1% formic acid to separate Ketorolac from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the specific parent-to-daughter ion transitions for both Ketorolac and this compound (see table in Section 2).
-
-
Data Processing:
-
Integrate the peak areas for both the Ketorolac and this compound MRM transitions.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Ketorolac) / (Peak Area of this compound).
-
Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations. Apply a linear regression to the curve.
-
Determine the concentration of Ketorolac in the unknown samples by interpolating their PAR values from the calibration curve.
-
Section 5: Data Analysis and Authoritative Interpretation
The primary output of the inhibition assay is a dose-response curve from which the IC50 value is derived.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - ([PGE2]Test Well - [PGE2]Unstimulated) / ([PGE2]Vehicle - [PGE2]Unstimulated))
-
-
Determine IC50:
-
Plot the % Inhibition versus the logarithm of the Ketorolac concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of Ketorolac that produces 50% inhibition of PGE2 synthesis.
-
Interpreting the Results:
-
A low IC50 value indicates high inhibitory potency.
-
By running parallel assays with systems selective for COX-1 (e.g., washed platelets) and COX-2 (e.g., LPS-stimulated RAW cells), a selectivity index can be calculated (IC50 for COX-1 / IC50 for COX-2). This provides a quantitative measure of the drug's preference for one isoform over the other.
-
The LC-MS/MS data provides crucial information on the actual concentration of the drug in the assay, which can be used to confirm exposure and build pharmacokinetic/pharmacodynamic (PK/PD) models.
Conclusion
The rigorous study of prostaglandin biosynthesis inhibition requires a multi-faceted approach that combines mechanistically appropriate biological systems with analytically robust quantification methods. Ketorolac serves as a model compound for understanding the complexities of non-selective COX inhibition. The integration of its stable isotope-labeled analogue, this compound, is not merely a technical convenience but a fundamental requirement for generating high-quality, reproducible data suitable for regulatory submission and peer-reviewed publication. By following the principles and protocols outlined in this guide, researchers can confidently probe the intricate pathways of inflammation and accelerate the development of next-generation anti-inflammatory therapeutics.
References
-
Gaddi, V. & Gulla, K. M. (2023). COX Inhibitors. StatPearls Publishing. Available at: [Link]
-
Viegas, A., et al. (2011). Binding of Ibuprofen, Ketorolac, and Diclofenac to COX-1 and COX-2 Studied by Saturation Transfer Difference NMR. ChemMedChem. Available at: [Link]
-
National Cancer Institute. Definition of ketorolac. NCI Drug Dictionary. Available at: [Link]
-
Waterbury, L. D., et al. (2006). Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium. Current Medical Research and Opinion. Available at: [Link]
-
ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Available at: [Link]
-
RayBiotech, Inc. Prostaglandin E2 ELISA Kit. RayBiotech. Available at: [Link]
-
Greaves, M. W. & McDonald-Gibson, W. (1972). Inhibition of Prostaglandin Biosynthesis by Corticosteroids. British Medical Journal. Available at: [Link]
-
Patel, K. & Patel, S. (2023). Ketorolac. StatPearls Publishing. Available at: [Link]
-
Ahern, K. & Rajagopal, I. (2023). 6.10: Prostaglandin Synthesis. Biology LibreTexts. Available at: [Link]
-
Riendeau, D., et al. (2001). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology. Available at: [Link]
-
Sall, K., et al. (2024). Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma. PLOS ONE. Available at: [Link]
-
BPS Bioscience. Cox Screening. BPS Bioscience. Available at: [Link]
-
Offenbacher, S., et al. (1992). Automated enzyme immunoassay to measure prostaglandin E2 in gingival crevicular fluid. Journal of Periodontal Research. Available at: [Link]
-
Al-Khateeb, W. A., et al. (2022). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Ministry of Health and Prevention, UAE. Available at: [Link]
-
Wikipedia. Prostaglandin. Wikipedia. Available at: [Link]
-
Song, W. L., et al. (2011). LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. Journal of Lipid Research. Available at: [Link]
-
Smith, W. L. & Marnett, L. J. (1991). Molecular basis for the inhibition of prostanoid biosynthesis by nonsteroidal anti-inflammatory agents. Seminars in Nephrology. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Ketorolac Tromethamine?. Patsnap Synapse. Available at: [Link]
-
Taylor, P. J., et al. (2001). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry. Available at: [Link]
-
Warner, T. D., et al. (1995). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. PNAS. Available at: [Link]
- Muchowski, J. M. & Greenhouse, R. (2002). Synthesis of compounds useful in the manufacture of ketorolac. Google Patents (US6376681B1).
-
Warner, T. D., et al. (1999). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology. Available at: [Link]
-
Creative Diagnostics. Introduction to Prostaglandin. Creative Diagnostics. Available at: [Link]
-
Tanikawa, T., et al. (2001). Inhibition of prostaglandin synthesis by nitric oxide in RAW 264.7 macrophages. Archives of Biochemistry and Biophysics. Available at: [Link]
Sources
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Prostaglandin - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Facebook [cancer.gov]
- 7. Ketorolac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Molecular basis for the inhibition of prostanoid biosynthesis by nonsteroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ketorolac Tromethamine? [synapse.patsnap.com]
- 10. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Inhibition of prostaglandin synthesis by nitric oxide in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. raybiotech.com [raybiotech.com]
- 22. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]
- 23. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of rac-Ketorolac in Human Plasma Utilizing rac-Ketorolac-d4
Abstract and Introduction
Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) administered for the short-term management of moderate to severe pain.[1] Accurate quantification of Ketorolac in biological matrices is fundamental for pharmacokinetic (PK), bioequivalence, and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and selectivity.
This application note details a comprehensive, high-throughput method for the determination of racemic (rac)-Ketorolac in human plasma. The methodology is built upon a simple yet effective protein precipitation (PPT) sample preparation technique and employs a stable isotope-labeled internal standard (SIL-IS), rac-Ketorolac-d4, to ensure the highest fidelity of quantitative results. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, as it chromatographically co-elutes with the analyte and exhibits nearly identical ionization behavior, thereby compensating for matrix effects, ion suppression, and variability in sample recovery.[2][3][4]
The protocols and validation parameters described herein are rigorously aligned with the principles set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidelines, ensuring the generation of reliable data suitable for regulatory submission.[5][6][7][8][9]
Experimental Design and Rationale
The design of this method prioritizes accuracy, reproducibility, and operational efficiency. Each component of the workflow, from sample preparation to data analysis, has been selected to minimize variability and ensure the integrity of the final concentration data.
The Critical Role of the Internal Standard
The cornerstone of this assay is the use of rac-Ketorolac-d4 as the internal standard (IS). A SIL-IS is the ideal choice as its physical and chemical properties are nearly identical to the analyte, Ketorolac.[2] This ensures that any variations encountered during sample preparation (e.g., incomplete recovery) or analysis (e.g., ion suppression in the MS source) affect both the analyte and the IS to the same degree.[3][4][10] The final quantification is based on the ratio of the analyte response to the IS response, which remains constant even if absolute signal intensities fluctuate. This normalization is critical for achieving the high precision and accuracy required for regulated bioanalysis.
Sample Preparation Strategy: Protein Precipitation
Protein precipitation is a widely used technique for the preparation of biological fluid samples for LC-MS/MS analysis.[11] It involves adding a water-miscible organic solvent, typically acetonitrile (ACN), to the plasma sample.[12] This disrupts the hydration shell around proteins, causing them to denature and precipitate out of solution. The primary advantages of this approach are its speed, simplicity, and universal applicability, making it highly suitable for high-throughput environments. While other techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, the selectivity of tandem mass spectrometry often permits the use of the simpler PPT method without compromising analytical performance.[13]
The overall analytical workflow is illustrated in the diagram below.
Caption: Figure 1. Detailed experimental workflow from sample preparation to final quantification.
Detailed Protocols
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of rac-Ketorolac and rac-Ketorolac-d4 into separate 2 mL volumetric flasks. Dissolve in methanol and bring to volume.
-
Calibration Standards & Quality Controls (QCs): Prepare a series of working solutions by serially diluting the Ketorolac stock solution with 50:50 (v/v) acetonitrile/water. These working solutions are then used to spike blank human plasma to create calibration standards (e.g., 1-1000 ng/mL) and QC samples (e.g., Low, Mid, High concentrations).
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the rac-Ketorolac-d4 stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 50 ng/mL.
Sample Preparation Protocol
-
Label a 96-well deep-well plate.
-
To each well, add 50 µL of sample (blank plasma, calibration standard, QC, or unknown).
-
Add 25 µL of the Internal Standard Spiking Solution (50 ng/mL rac-Ketorolac-d4) to all wells except for the "double blank" (blank matrix with no IS).
-
Add 200 µL of cold acetonitrile to each well to precipitate proteins.
-
Seal the plate and vortex for 5 minutes at high speed.
-
Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of water (HPLC grade) to each well. This step reduces the organic content of the final extract, preventing poor peak shape during chromatography.
-
Seal, vortex briefly, and place in the LC-MS/MS autosampler.
LC-MS/MS Parameters
The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting & Rationale |
| LC System | UPLC/UHPLC system for high resolution and speed. |
| Column | C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm. Provides good retention and peak shape for Ketorolac. |
| Mobile Phase A | 0.1% Formic Acid in Water. Promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. Elutes the analyte from the column. |
| Gradient | Start at 5% B, ramp to 95% B over 2.5 min, hold, and re-equilibrate. A gradient ensures sharp peaks and separation from matrix components. |
| Flow Rate | 0.4 mL/min. Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C. Ensures stable retention times. |
| Injection Vol. | 5 µL. Balances sensitivity with minimizing on-column matrix load. |
Table 2: Tandem Mass Spectrometry Parameters
| Parameter | Setting & Rationale |
| MS System | Triple Quadrupole Mass Spectrometer. Required for MRM quantification. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+). Ketorolac contains a basic nitrogen atom that is readily protonated. |
| MRM Transitions | See Table 3 below. These specific precursor-to-product ion transitions provide high selectivity for the assay. |
| Capillary Voltage | ~3.0 kV |
| Source Temp. | ~150 °C |
| Desolvation Temp. | ~500 °C |
| Collision Gas | Argon. |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| rac-Ketorolac | 256.2 | 106.1 | 50 | 30 | 25 |
| rac-Ketorolac-d4 (IS) | 260.2 | 110.1 | 50 | 30 | 25 |
Method Validation: A Framework for Trustworthiness
To ensure the method is fit for its intended purpose, a full validation must be conducted according to regulatory guidelines.[6][7][14] The objective is to demonstrate that the assay is reliable, reproducible, and accurate for the quantification of Ketorolac in human plasma.[9]
Sources
- 1. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. youtube.com [youtube.com]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. myadlm.org [myadlm.org]
- 11. agilent.com [agilent.com]
- 12. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Note: Utilizing rac-Ketorolac-d4 for Comprehensive Metabolite Identification Studies
Introduction
Ketorolac is a potent nonsteroidal anti-inflammatory drug (NSAID) widely used for the short-term management of moderate to severe pain.[1][2] A thorough understanding of its metabolic fate is a critical component of its safety and efficacy profile, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4] Metabolite identification studies are essential to elucidate the biotransformation pathways of a drug, identify potentially active or toxic metabolites, and understand the enzymes responsible for its clearance.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of racemic (rac) Ketorolac-d4, a stable isotope-labeled internal standard, for accurate and reliable metabolite identification.
The primary metabolic pathways for Ketorolac in humans involve hydroxylation and glucuronidation.[1][7][8] These processes are primarily carried out by Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes in the liver.[9][10][11] The use of a deuterated internal standard like rac-Ketorolac-d4 is invaluable in these studies. Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[12] They co-elute with the analyte and exhibit similar ionization efficiency, which helps to correct for variability in sample preparation and matrix effects, leading to more accurate and precise results.[13][14]
This guide will detail both in vitro and in vivo protocols, data analysis strategies, and the underlying scientific principles for a robust metabolite identification workflow.
The Critical Role of rac-Ketorolac-d4
The incorporation of four deuterium atoms into the Ketorolac molecule provides a distinct mass shift (+4 Da) without significantly altering its physicochemical properties. This is a crucial feature for metabolite identification using mass spectrometry. The deuterium label serves as a unique "mass tag," allowing for the confident differentiation of drug-related material from endogenous matrix components.
Key Advantages of Using rac-Ketorolac-d4:
-
Unambiguous Identification: The consistent mass difference between the unlabeled drug and its deuterated counterpart, and their respective metabolites, allows for the rapid identification of drug-related peaks in complex biological matrices.
-
Co-elution Characteristics: rac-Ketorolac-d4 will have nearly identical chromatographic retention times to unlabeled Ketorolac, simplifying data analysis.[12]
-
Correction for Matrix Effects: The stable isotope-labeled internal standard (SIL-IS) experiences similar ion suppression or enhancement as the analyte, thereby providing a more accurate representation of the analyte's concentration.[14]
-
Robustness and Reproducibility: The use of a SIL-IS improves the ruggedness and inter-assay precision of the analytical method.[13]
Experimental Design and Protocols
A comprehensive metabolite identification strategy typically involves a tiered approach, starting with in vitro systems to predict metabolic pathways, followed by in vivo studies for confirmation and to understand the complete metabolic profile in a whole organism.
Part 1: In Vitro Metabolite Identification
In vitro metabolism studies provide a controlled environment to identify the primary metabolic pathways and the enzymes involved.[15] Human liver microsomes are a commonly used system as they contain a high concentration of phase I (CYP) and phase II (UGT) enzymes.[9][16][17]
Protocol 1: In Vitro Incubation with Human Liver Microsomes
This protocol outlines the steps for incubating rac-Ketorolac with human liver microsomes to generate metabolites for subsequent LC-MS/MS analysis.
Materials:
-
rac-Ketorolac
-
rac-Ketorolac-d4 (as an internal standard for potential future quantification)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) with 0.1% formic acid (for protein precipitation)
-
96-well incubation plate or microcentrifuge tubes
-
Incubator/shaker
Procedure:
-
Preparation of Incubation Mixture:
-
In a 96-well plate or microcentrifuge tubes, prepare the incubation mixture containing phosphate buffer (pH 7.4), HLM (final concentration typically 0.5-1 mg/mL), and the NADPH regenerating system.
-
For glucuronidation studies, also include UDPGA (final concentration typically 2-5 mM).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add rac-Ketorolac (final concentration typically 1-10 µM) to initiate the metabolic reaction.
-
Incubation: Incubate the plate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: Stop the reaction by adding 2-3 volumes of ice-cold ACN or MeOH containing 0.1% formic acid and the internal standard, rac-Ketorolac-d4. The organic solvent precipitates the proteins.
-
Sample Processing:
-
Vortex the samples thoroughly.
-
Centrifuge at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
Rationale for Experimental Choices:
-
NADPH Regenerating System: This is essential for the activity of CYP enzymes, which are NADPH-dependent.[18]
-
UDPGA: This is the co-factor required for UGT-mediated glucuronidation.[19]
-
Protein Precipitation: The use of a cold organic solvent is a rapid and effective method to stop the enzymatic reaction and remove the majority of proteins, which can interfere with the LC-MS analysis.
Caption: Workflow for in vivo metabolite identification of rac-Ketorolac.
Data Analysis and Metabolite Characterization
The cornerstone of this application is the use of high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection and structural elucidation of metabolites. [20][21][22] LC-MS/MS Parameters:
A typical LC-MS/MS method for Ketorolac and its metabolites would involve a reversed-phase C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. [23]The mass spectrometer would be operated in both positive and negative ion modes to ensure the detection of a wide range of metabolites.
| Parameter | Typical Setting | Rationale |
| LC Column | C18, <3 µm particle size | Good retention and separation of moderately polar compounds like Ketorolac and its metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in ACN | Elutes compounds from the column. |
| Ionization Mode | ESI Positive and Negative | To detect a broad range of metabolites with different chemical properties. |
| MS Scan Mode | Full Scan followed by data-dependent MS/MS | Allows for the detection of all ions and triggers fragmentation for structural information. |
| Collision Energy | Ramped (e.g., 10-40 eV) | To generate a rich fragmentation spectrum for structural elucidation. |
Data Processing Strategy:
-
Extraction of Ion Chromatograms (EICs): Extract the EICs for the parent drug (rac-Ketorolac) and the internal standard (rac-Ketorolac-d4).
-
Metabolite Prediction: Predict the masses of potential metabolites based on common metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
-
Peak Finding: Search the full scan data for the predicted metabolite masses. The presence of a corresponding peak at M+4 (for the deuterated metabolite) at the same retention time confirms it is a drug-related metabolite.
-
MS/MS Fragmentation Analysis: Compare the MS/MS fragmentation pattern of the metabolite with that of the parent drug. Common fragments suggest that the core structure is intact, while mass shifts in fragments can pinpoint the site of metabolic modification.
Example of Metabolite Identification:
-
Hydroxylation: A hydroxylated metabolite of Ketorolac will have a mass of M+16. The corresponding deuterated metabolite will be at (M+4)+16.
-
Glucuronidation: A glucuronide conjugate will have a mass of M+176. The corresponding deuterated metabolite will be at (M+4)+176.
The fragmentation pattern of the glucuronide conjugate will typically show a neutral loss of 176 Da, corresponding to the glucuronic acid moiety, resulting in a fragment ion with the mass of the parent drug.
Conclusion
The use of rac-Ketorolac-d4 as a stable isotope-labeled internal standard is a powerful tool for the accurate and reliable identification of Ketorolac metabolites. The protocols and data analysis strategies outlined in this application note provide a robust framework for conducting comprehensive metabolite identification studies. A thorough understanding of a drug's metabolic fate is paramount for ensuring its safety and efficacy, and the methodologies described herein are essential for achieving this goal in a scientifically sound and regulatory-compliant manner.
References
-
Ketorolac - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). U.S. Food and Drug Administration. Retrieved from [Link]
-
Determination of the Metabolites and Metabolic Pathways for Three β-Receptor Agonists in Rats Based on LC-MS/MS. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Effect of Ketorolac on Pharmacokinetics and Pharmacodynamics of 5-Fluorouracil: In Vivo and In Vitro Study. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Identification and structural characterization of in vivo metabolites of ketorolac using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). (2012). PubMed. Retrieved from [Link]
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (2014). National Center for Biotechnology Information. Retrieved from [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. (2016). PubMed. Retrieved from [Link]
-
Met ID: In Vivo Metabolite Identification. (n.d.). BioIVT. Retrieved from [Link]
-
M12 Drug Interaction Studies. (2024). U.S. Food and Drug Administration. Retrieved from [Link]
-
Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. (2005). ResearchGate. Retrieved from [Link]
-
Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction. (2014). ResearchGate. Retrieved from [Link]
-
Metabolic pathways of ketorolac. (n.d.). ResearchGate. Retrieved from [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis of compounds useful in the manufacture of ketorolac. (n.d.). Google Patents.
-
Synthesis and Biological Evaluation of Ketorolac Analogs. (2025). ResearchGate. Retrieved from [Link]
-
Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies in Vitro. (1997). U.S. Food and Drug Administration. Retrieved from [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2023). MDPI. Retrieved from [Link]
-
Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction. (2014). PubMed. Retrieved from [Link]
-
Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). (2023). YouTube. Retrieved from [Link]
-
Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. (2021). PubMed. Retrieved from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2007). SciSpace. Retrieved from [Link]
-
Drug Metabolism Studies Using Liver Microsomes. (2024). Milecell Bio. Retrieved from [Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (2013). Hilaris Publisher. Retrieved from [Link]
-
Formulation Development and Evaluation of Ketorolac Tromethamine Gel for Topical Application in Pain Management. (n.d.). ResearchGate. Retrieved from [Link]
-
Review on In Vivo Profiling of Drug Metabolites with Lc-Ms/Ms in the Past Decade. (2021). Taylor & Francis. Retrieved from [Link]
-
Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. (2023). ACS Publications. Retrieved from [Link]
-
Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences. Retrieved from [Link]
-
Ketorolac. (n.d.). Wikipedia. Retrieved from [Link]
-
Application of Cytochrome p450 (CYP450) and UDP-glucuronosyltransferase (UGT) Enzymes in Drug-drug Interaction Studies Regarding Metabolic Phenotype and Enzyme Inhibition. (2025). IPHASE Biosciences. Retrieved from [Link]
-
Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (n.d.). Regulations.gov. Retrieved from [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Retrieved from [Link]
-
Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. (2021). ResearchGate. Retrieved from [Link]
-
Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? (2018). EBM Consult. Retrieved from [Link]
-
Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. (2014). National Institutes of Health. Retrieved from [Link]
-
Details of the Metabolic Reaction (MR). (n.d.). INTEDE. Retrieved from [Link]
-
Synthesis, characterization and pharmacological evaluation of amide prodrugs of ketorolac. (2012). PubMed. Retrieved from [Link]
-
How Does LC-MS Identify Proteins and Metabolites? (2025). Patsnap Synapse. Retrieved from [Link]
-
KETOROLAC (PD010012, OZWKMVRBQXNZKK-UHFFFAOYSA-N). (n.d.). Probes & Drugs. Retrieved from [Link]
-
TORADOL (ketorolac tromethamine tablets) Rx only WARNING TORADOL (ketorolac tromethamine), a nonsteroidal anti-inflammatory drug. (n.d.). accessdata.fda.gov. Retrieved from [Link]
Sources
- 1. Ketorolac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. KETOROLAC (PD010012, OZWKMVRBQXNZKK-UHFFFAOYSA-N) [probes-drugs.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. scispace.com [scispace.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]
- 20. Determination of the Metabolites and Metabolic Pathways for Three β-Receptor Agonists in Rats Based on LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification and structural characterization of in vivo metabolites of ketorolac using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protein Precipitation Method for the Quantification of Ketorolac in Human Plasma
For: Researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.
Introduction: The Imperative for Accurate Ketorolac Quantification
Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for the management of moderate to severe pain.[1] Its efficacy is intrinsically linked to its concentration in systemic circulation. Therefore, the accurate and precise quantification of ketorolac in human plasma is a cornerstone of pharmacokinetic studies, enabling the determination of critical parameters such as absorption, distribution, metabolism, and excretion (ADME). This application note provides a comprehensive guide to a robust and reliable protein precipitation method for the extraction of ketorolac from plasma, suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This document is structured to provide not only a step-by-step protocol but also the underlying scientific principles that govern the choices made in the methodology. Understanding the "why" behind each step is critical for successful implementation, troubleshooting, and adaptation of the method.
The Foundation: Understanding Protein Precipitation in Bioanalysis
Plasma is a complex biological matrix, rich in proteins such as albumin, which can interfere with analytical instrumentation and compromise the accuracy of results. Protein precipitation is a widely adopted technique in bioanalysis due to its simplicity, cost-effectiveness, and broad applicability.[2] The fundamental principle is to induce the denaturation and aggregation of proteins, rendering them insoluble and allowing for their separation from the analyte of interest by centrifugation. This is achieved by altering the solvent environment to disrupt the forces that keep proteins in their native, soluble state.
Two of the most common classes of precipitating agents are organic solvents and acids, each with a distinct mechanism of action.
Mechanism 1: Desolvation by Organic Solvents (e.g., Acetonitrile)
Water molecules form a structured hydration layer around proteins, which is crucial for their solubility. Water-miscible organic solvents, such as acetonitrile (ACN), disrupt this layer. By reducing the dielectric constant of the solvent mixture, ACN weakens the electrostatic interactions between the protein and water. This effectively "strips" the water molecules from the protein surface, exposing hydrophobic regions and reducing the repulsive forces between protein molecules.[3] This leads to protein-protein aggregation and subsequent precipitation.[3]
Mechanism 2: Destabilization by Acids (e.g., Trichloroacetic Acid)
Trichloroacetic acid (TCA) is a potent protein precipitant that functions through a more complex mechanism. TCA induces a reversible association of proteins into a stable, partially structured intermediate state, often described as a "molten globule-like" state.[4] This intermediate is less stable than the native protein conformation and is prone to aggregation.[4][5] The highly electronegative chlorine atoms on the TCA molecule are thought to be key to this effect.[6] While the acidic nature of TCA contributes to the rate of precipitation by altering the protein's net charge, its sodium salt can also precipitate proteins, indicating that the molecular structure of the trichloroacetate ion is the primary driver.[5]
Visualizing the Mechanisms of Protein Precipitation
To better illustrate these concepts, the following diagrams depict the core principles of protein precipitation by organic solvents and acids.
Caption: Mechanism of protein precipitation by acetonitrile.
Caption: Mechanism of protein precipitation by trichloroacetic acid.
Comparative Analysis of Precipitating Agents for Ketorolac Analysis
The choice of precipitating agent is a critical decision in method development. Both acetonitrile and trichloroacetic acid are effective, but they possess distinct advantages and disadvantages that must be weighed in the context of the analyte and the analytical endpoint.
| Precipitating Agent | Advantages | Disadvantages | Best Suited For |
| Acetonitrile (ACN) | - Generally provides cleaner supernatants. - High recovery for a wide range of analytes. - Compatible with reverse-phase HPLC/LC-MS mobile phases. | - May not be as effective for highly protein-bound drugs. - Can cause ionization suppression in LC-MS analysis.[2] - Requires a larger volume ratio (typically 3:1 or more) to plasma.[7] | - General screening applications. - When a very clean extract is required. - Methods where the final extract can be directly injected. |
| Trichloroacetic Acid (TCA) | - Very effective at precipitating proteins, even at lower volume ratios.[8] - Can be effective for whole blood samples.[7] - A published method exists for ketorolac using TCA.[9] | - Can cause co-precipitation of the analyte, potentially lowering recovery. - The resulting supernatant is highly acidic and may need pH adjustment or dilution prior to injection to avoid peak distortion in HPLC. - Residual TCA must be thoroughly removed to prevent damage to HPLC columns.[8] | - Analytes that are stable in acidic conditions. - When a very high degree of protein removal is necessary. - When using a robust analytical column that can tolerate low pH. |
Given that a detailed and validated method for ketorolac analysis using 10% TCA has been published, this application note will focus on this protocol.[9] It provides a well-documented starting point for researchers. Ketorolac, with a pKa of approximately 3.5, will be largely un-ionized in the highly acidic environment created by TCA, which can be favorable for extraction.[10][11]
Experimental Protocol: Ketorolac Extraction from Human Plasma
This protocol is adapted from a validated HPLC method for the determination of ketorolac in human plasma.[9]
Materials and Reagents
-
Blank human plasma
-
Ketorolac reference standard
-
Trichloroacetic acid (TCA), 10% (v/v) in water
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Preparation of Solutions
-
Ketorolac Stock Solution (1 mg/mL): Accurately weigh and dissolve ketorolac reference standard in a 1:1 mixture of acetonitrile and water.[9]
-
Internal Standard Stock Solution (e.g., 1 mg/mL): Prepare in the same manner as the ketorolac stock solution.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution to create calibration standards and quality control (QC) samples at various concentrations (e.g., 10-125 ng/mL for HPLC-UV).[9]
-
Precipitating Agent: Prepare a 10% (v/v) solution of TCA in water.
Sample Preparation Workflow
The following diagram outlines the key steps in the protein precipitation workflow.
Caption: Step-by-step workflow for ketorolac extraction.
Step-by-Step Procedure
-
Aliquoting: Into a 2 mL microcentrifuge tube, pipette 0.5 mL of plasma (blank, calibration standard, QC, or unknown sample).[9]
-
Internal Standard Addition: Add 0.5 mL of the internal standard working solution (e.g., 15 µg/mL dexibuprofen) to each tube.[9]
-
Precipitation: Add 0.5 mL of 10% (v/v) TCA solution to each tube.[9] This creates a 1:1:1 ratio of plasma to IS to precipitant.
-
Mixing: Cap the tubes and vortex vigorously for 2 minutes to ensure complete mixing and efficient protein precipitation.[9]
-
Centrifugation: Centrifuge the tubes at 3000 rpm for 10 minutes to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean autosampler vial for analysis.
Analytical Instrumentation and Conditions
The prepared samples can be analyzed using either HPLC with UV detection or LC-MS/MS for higher sensitivity.
-
For HPLC-UV Analysis:
-
For LC-MS/MS Analysis:
-
LC conditions would need to be optimized, but would typically involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, often with a small amount of formic acid to aid ionization.
-
MS/MS detection would be performed in multiple reaction monitoring (MRM) mode for maximum selectivity and sensitivity. A deuterated internal standard like ketorolac-d5 is highly recommended for LC-MS/MS.[12]
-
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method is only as good as its validation. It is imperative that this protein precipitation method, coupled with the chosen analytical technique, be fully validated according to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[13][14][15]
A full validation should rigorously assess the following parameters:[16][17]
| Validation Parameter | Description and Purpose | Typical Acceptance Criteria (ICH M10) |
| Selectivity & Specificity | The ability to differentiate and quantify ketorolac from endogenous plasma components and other potential interferences. | No significant interference at the retention time of the analyte and IS in at least 6 unique sources of blank plasma. |
| Calibration Curve & Linearity | Demonstrates the relationship between instrument response and known concentrations of ketorolac. | A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be consistently ≥ 0.99. |
| Accuracy & Precision | Accuracy is the closeness of measured values to the true value. Precision is the degree of scatter among replicate measurements. Assessed at multiple QC levels (LQC, MQC, HQC). | For accuracy, the mean value should be within ±15% of the nominal value. For precision, the coefficient of variation (CV) should not exceed 15%.[15] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy within ±20% and precision ≤20%.[15] |
| Recovery | The efficiency of the extraction process, comparing the response of an extracted sample to a post-extraction spiked sample. | Recovery should be consistent and reproducible, though 100% recovery is not required. |
| Matrix Effect | The influence of co-eluting, undetected plasma components on the ionization of ketorolac in LC-MS/MS. | Assessed by comparing the response in post-extraction spiked plasma to the response in a neat solution. |
| Stability | The stability of ketorolac in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage). | Analyte concentration should remain within ±15% of the initial concentration. |
Conclusion and Best Practices
The protein precipitation method detailed in this application note provides a simple, rapid, and effective means for the extraction of ketorolac from human plasma. The use of trichloroacetic acid is a well-documented approach for this analyte, offering robust protein removal.[9] However, as with any bioanalytical method, careful optimization and rigorous validation are paramount to ensure the generation of high-quality, reliable data for pharmacokinetic and clinical studies.
Key Takeaways for the Scientist:
-
Understand the Mechanism: Knowing how your chosen precipitant works allows for intelligent troubleshooting. If recovery is low with TCA, consider the possibility of co-precipitation. If using ACN with LC-MS, be vigilant for matrix effects.
-
Internal Standard is Crucial: The use of a suitable internal standard is non-negotiable. It corrects for variability in sample preparation and instrument response. A stable isotope-labeled internal standard (e.g., ketorolac-d5) is the gold standard for LC-MS/MS.[12]
-
Validation is the Bedrock of Confidence: Adherence to regulatory guidelines for bioanalytical method validation is essential for the data to be considered reliable and trustworthy for decision-making in drug development.[18][19]
By following the principles and protocols outlined herein, researchers can confidently implement a protein precipitation strategy for ketorolac analysis, contributing to the robust characterization of this important therapeutic agent.
References
-
Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography. National Institutes of Health. Available at: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma. National Institutes of Health. Available at: [Link]
-
Plasma Extraction by Acetonitrile and Trichloroacetic Acid With Dithiothreitol and Combination for Low Molecular Weight Proteome Analysis. National Institutes of Health. Available at: [Link]
-
Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate. National Institutes of Health. Available at: [Link]
-
The Mechanism of 2,2,2-Trichloroacetic Acid-Induced Protein Precipitation. ResearchGate. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]
-
Plasma Extraction by Acetonitrile and Trichloroacetic Acid With Dithiothreitol and Combination for Low Molecular Weight Proteome Analysis. ResearchGate. Available at: [Link]
-
In vivo Studies of Protein Binding of Ketorolac in Rat Model by UV-VIS Spectrophotometry and High Performance Liquid Chromatography. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometric (Lc-Ms/Ms) Method for Simultaneous Determination of R(+)-Ketorolac and S(−). ResearchGate. Available at: [Link]
-
Ketorolac. Wikipedia. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
-
TCA protein precipitation protocol. University of California, Berkeley. Available at: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available at: [Link]
-
Optimization of protein precipitation sample preparation procedure for the bioanalysis of ritlecitinib in plasma. ResearchGate. Available at: [Link]
-
Protein precipitation vs. traditional protein crash: what's best?. Biotage. Available at: [Link]
-
Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. National Institutes of Health. Available at: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. Therapeutic Goods Administration. Available at: [Link]
-
Effect of protein precipitating agents on the recovery of plasma free amino acids. Canadian Science Publishing. Available at: [Link]
-
methods of extraction protein precipitation method.pptx. Slideshare. Available at: [Link]
-
Mechanism of protein precipitation with TCA. Chemistry Stack Exchange. Available at: [Link]
-
Physico-chemical properties of ketorolac and its amide prodrugs. ResearchGate. Available at: [Link]
-
Optimized plasma sample preparation and LC‐MS analysis. OPUS at UTS. Available at: [Link]
-
The estimation of Ketorolac drug in Ketorolac Tromethamine eye drops by RP-HPLC method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Influence of plasma expansion on plasma protein binding of ketorolac. PubMed. Available at: [Link]
-
Comparison of protein precipitation methods for sample preparation prior to proteomic analysis of Chinese hamster ovary cell homogenates. Electronic Journal of Biotechnology. Available at: [Link]
-
Principals of various protein precipitation methods. Bioquochem. Available at: [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. PharmaLex. Available at: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]
Sources
- 1. Ketorolac - Wikipedia [en.wikipedia.org]
- 2. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. Precipitation Procedures [sigmaaldrich.com]
- 9. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ketorolac tromethamine | 74103-07-4 [chemicalbook.com]
- 11. 74103-06-3 CAS MSDS (Ketorolac) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. consultations.tga.gov.au [consultations.tga.gov.au]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 19. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Note: Quantitative Bioanalysis of Ketorolac in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note presents a detailed, robust, and validated protocol for the quantitative analysis of ketorolac in human plasma. The methodology employs a simple and efficient protein precipitation for sample preparation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, rac Ketorolac-d4 is utilized as a stable isotope-labeled internal standard (SIL-IS). This approach effectively mitigates matrix effects and compensates for variability during sample processing and instrumental analysis. The protocol outlined herein is designed for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, therapeutic drug monitoring, or other clinical and preclinical research involving ketorolac. All procedures are grounded in established bioanalytical method validation guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Introduction: The Rationale for a Validated Bioanalytical Method
Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for the short-term management of moderate to severe pain.[1] Accurate quantification of ketorolac in biological matrices, such as human plasma, is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which inform dosing regimens and ensure patient safety and therapeutic efficacy.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[2] A key challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal.[3] This can significantly compromise the accuracy and reproducibility of the results.
To counteract these effects, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach.[4] A SIL-IS, such as this compound, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium). It co-elutes with the analyte and experiences similar matrix effects and procedural losses.[4] By calculating the ratio of the analyte's response to the internal standard's response, these variabilities can be effectively normalized, leading to highly reliable quantitative data.
This application note provides a comprehensive, step-by-step guide to developing and implementing a calibration curve for ketorolac in human plasma using this compound as the internal standard, in accordance with international regulatory guidelines.[2][5]
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier | Purpose |
| Ketorolac Tromethamine | ≥98% (HPLC) | Sigma-Aldrich or equivalent | Analyte standard |
| This compound | Isotopic Purity ≥98% | Toronto Research Chemicals or equivalent | Internal Standard |
| Human Plasma (K2 EDTA) | Bioanalytical Grade | Reputable commercial source | Biological matrix |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific or equivalent | Protein precipitation, mobile phase |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific or equivalent | Stock solution solvent |
| Formic Acid | LC-MS Grade | Fisher Scientific or equivalent | Mobile phase modifier |
| Water | LC-MS Grade | In-house (e.g., Milli-Q system) | Mobile phase, reagent solvent |
| Trichloroacetic Acid (TCA) | ACS Grade | Sigma-Aldrich or equivalent | Alternative protein precipitant |
Experimental Protocols
Preparation of Stock and Working Solutions
The accuracy of the entire assay is fundamentally dependent on the correct preparation of stock and working solutions. All preparations should be performed using calibrated analytical balances and volumetric glassware or calibrated pipettes.
Protocol 3.1.1: Preparation of Ketorolac and this compound Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 10 mg of Ketorolac Tromethamine and this compound into separate volumetric flasks.
-
Dissolve the compounds in methanol to a final concentration of 1 mg/mL.
-
Store the stock solutions in amber glass vials at -20°C. These solutions are typically stable for several months under these conditions.
Protocol 3.1.2: Preparation of Ketorolac Intermediate and Working Solutions
-
Intermediate Stock (100 µg/mL): Dilute the 1 mg/mL ketorolac stock solution 1:10 with a 50:50 (v/v) mixture of methanol and water.
-
Working Solutions for Calibration Curve: Perform serial dilutions of the 100 µg/mL intermediate stock with 50:50 methanol/water to prepare a series of working solutions that will be used to spike into the plasma matrix to create the calibration standards.
Protocol 3.1.3: Preparation of this compound Internal Standard Working Solution (500 ng/mL)
-
Dilute the 1 mg/mL this compound stock solution with LC-MS grade water to a final concentration of 500 ng/mL.
-
This working solution will be added to all calibration standards, quality control samples, and unknown samples to ensure a consistent final concentration of the internal standard in each sample.
Preparation of Calibration Standards and Quality Control (QC) Samples
Calibration standards and QC samples are prepared by spiking the ketorolac working solutions into blank human plasma. It is crucial to use a biological matrix that is free of the analyte and internal standard.
Protocol 3.2.1: Spiking of Calibration Standards and QCs
-
Aliquot blank human plasma into appropriately labeled microcentrifuge tubes.
-
Spike a small volume (typically 5-10% of the plasma volume to minimize matrix disruption) of the appropriate ketorolac working solution into the plasma to achieve the desired final concentrations.
-
Vortex each tube gently for 10-15 seconds to ensure homogeneity.
Table 1: Example Calibration Curve and QC Levels
| Sample Type | Nominal Concentration (ng/mL) |
| Calibration Standard 1 (LLOQ) | 2.5 |
| Calibration Standard 2 | 5 |
| Calibration Standard 3 | 25 |
| Calibration Standard 4 | 100 |
| Calibration Standard 5 | 500 |
| Calibration Standard 6 | 2000 |
| Calibration Standard 7 | 4000 |
| Calibration Standard 8 (ULOQ) | 5000 |
| Low Quality Control (LQC) | 7.5 |
| Medium Quality Control (MQC) | 750 |
| High Quality Control (HQC) | 3750 |
LLOQ: Lower Limit of Quantitation; ULOQ: Upper Limit of Quantitation
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[1]
Protocol 3.3.1: Protein Precipitation Procedure
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the 500 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. This not only precipitates the proteins but also helps in the protonation of ketorolac for positive ion mode mass spectrometry.
-
Vortex vigorously for 1-2 minutes to ensure complete precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity UHPLC or equivalent |
| Column | Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | Start at 15% B, ramp to 95% B, hold, and re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 3 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ketorolac (Quantifier) | 256.1 | 77.0 | 22 |
| Ketorolac (Qualifier) | 256.1 | 105.0 | 22 |
| This compound (Quantifier) | 260.1 | 109.3 | 25 |
| This compound (Qualifier) | 260.1 | 81.1 | 30 |
Note: The m/z for this compound is based on the addition of 4 daltons to the parent molecule. The product ions will also shift accordingly. The transitions for ketorolac-d5 (m/z 261.0 > 82.1 and 261.0 > 110.0) can be used as a reference for optimization.[6]
Calibration Curve Construction and Acceptance Criteria
A calibration curve is constructed by plotting the peak area ratio of ketorolac to this compound against the nominal concentration of the calibration standards.
Data Analysis:
-
Regression Model: A linear regression with a weighting factor of 1/x² is typically used for bioanalytical assays to account for heteroscedasticity (unequal variance across the concentration range).
-
Acceptance Criteria: The calibration curve must meet predefined acceptance criteria as per regulatory guidelines.[2][7]
-
Correlation Coefficient (r²): Should be ≥ 0.99.
-
Accuracy of Back-Calculated Concentrations: At least 75% of the calibration standards (and a minimum of 6) must be within ±15% of their nominal values (±20% for the LLOQ).
-
Workflow Visualization
The overall experimental workflow is summarized in the diagram below.
Caption: Bioanalytical workflow for ketorolac quantification.
Data Presentation
The results of the calibration curve should be summarized in a clear and concise table.
Table 4: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 2.5 | 5,120 | 1,015,000 | 0.0050 | 2.6 | 104.0 |
| 5 | 10,350 | 1,021,000 | 0.0101 | 5.1 | 102.0 |
| 25 | 52,100 | 1,030,000 | 0.0506 | 24.8 | 99.2 |
| 100 | 205,800 | 1,018,000 | 0.2022 | 99.5 | 99.5 |
| 500 | 1,045,000 | 1,025,000 | 1.0195 | 501.2 | 100.2 |
| 2000 | 4,120,000 | 1,010,000 | 4.0792 | 1998.6 | 99.9 |
| 4000 | 8,150,000 | 1,005,000 | 8.1095 | 4014.5 | 100.4 |
| 5000 | 10,230,000 | 1,012,000 | 10.1087 | 4989.5 | 99.8 |
Regression Equation: y = 0.0020x + 0.0001 (r² = 0.9998, weighting = 1/x²)
Conclusion
The method described in this application note provides a reliable and robust framework for the quantification of ketorolac in human plasma. The use of a deuterated internal standard, this compound, is critical for ensuring accuracy by compensating for matrix effects and procedural variability. This protocol, when followed diligently and validated according to regulatory standards, will yield high-quality data suitable for supporting drug development and clinical research activities.
References
-
Jain, D., et al. (2015). Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 173–178. Available at: [Link]
-
Sane, R., et al. (2025). Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma. Clinical Ophthalmology, 19, 1-13. Available at: [Link]
-
Sola, J., et al. (1996). Determination of Ketorolac in Human Plasma by High Performance Liquid Chromatography After Automated On-Line Solid Phase Extraction. Journal of Liquid Chromatography & Related Technologies, 19(1), 89-99. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]
-
Chan, C. C., et al. (Eds.). (2004). Analytical Method Validation and Instrument Performance Verification. John Wiley & Sons. Available at: [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1095-1111. Available at: [Link]
-
Wu, Y., et al. (1992). Determination of ketorolac in human plasma by reversed-phase high-performance liquid chromatography using solid-phase extraction and ultraviolet detection. Journal of Chromatography B: Biomedical Sciences and Applications, 577(1), 168-173. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]
-
Shah, V. P., et al. (2014). A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometric (Lc-Ms/Ms) Method for Simultaneous Determination of R(+)-Ketorolac and S(−). Chromatography Research International. Available at: [Link]
-
An, M., & Choi, S. (2021). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine, 41(4), 337-345. Available at: [Link]
-
Sola, J., et al. (1996). determination of ketorolac in human plasma by high performance liquid line solid phase extraction chromatography after automated on. J. LIQ. CHROM. & REL. TECHNOL., 19(1), 89-99. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of calibration standards. [Table]. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]
Sources
- 1. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compatibility of ketorolac tromethamine injection with common infusion fluids and administration sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Parameters for rac Ketorolac-d4
Welcome to the Technical Support Center for the analysis of racemic Ketorolac-d4 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Method Development & Optimization FAQs
This section provides answers to frequently asked questions regarding the initial setup and optimization of your LC-MS/MS method for rac Ketorolac-d4.
Q1: What are the theoretical precursor and product ions for Ketorolac and Ketorolac-d4 for MRM analysis?
A1: Understanding the mass-to-charge ratio (m/z) of your precursor and product ions is the foundation of a robust Multiple Reaction Monitoring (MRM) method.
-
Ketorolac: The molecular weight of Ketorolac is 255.27 g/mol .[1][2] In positive electrospray ionization (ESI+) mode, the precursor ion will be the protonated molecule [M+H]⁺ at an m/z of approximately 256.1. Common product ions result from the fragmentation of the parent molecule. A major product ion is observed at m/z 105.0.[3]
-
Ketorolac-d4: The molecular weight of Ketorolac-d4 is 259.29 g/mol .[4] In positive ESI mode, the precursor ion will be the protonated molecule [M+H]⁺ at an m/z of approximately 260.3. Since the deuterium labels are typically on a stable part of the molecule, the fragmentation pattern is expected to be similar to the unlabeled compound. Therefore, a primary product ion would also be m/z 105.0.
Here is a summary table for the recommended MRM transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| rac Ketorolac | 256.1 | 105.0 | Positive |
| This compound | 260.3 | 105.0 | Positive |
It is crucial to perform an infusion of your specific Ketorolac and Ketorolac-d4 standards to confirm these m/z values and optimize the collision energy for each transition on your specific mass spectrometer.
Q2: Should I use positive or negative ionization mode for Ketorolac analysis?
A2: While Ketorolac is an acidic compound, which might suggest negative ionization mode, positive mode Electrospray Ionization (ESI) is commonly and successfully used for its analysis.[5][6] The choice between positive and negative ionization depends on which mode provides better sensitivity and selectivity for your specific application and instrument.
-
Positive Ionization (ESI+): Generally provides good sensitivity for Ketorolac. The protonated molecule [M+H]⁺ is readily formed.
-
Negative Ionization (ESI-): Can also be effective for acidic non-steroidal anti-inflammatory drugs (NSAIDs).[6] It may offer advantages in reducing certain types of matrix interference.
Recommendation: It is best practice to test both ionization modes during method development to determine the optimal choice for your assay.
Q3: What are the key considerations for chromatographic separation of rac Ketorolac?
A3: The primary goal of chromatography in LC-MS/MS is to achieve reproducible retention times and to separate the analyte from interfering matrix components to minimize ion suppression.
-
Column Selection: A C18 reversed-phase column is a common and effective choice for separating Ketorolac from biological matrices.[7]
-
Mobile Phase: A typical mobile phase consists of an aqueous component and an organic solvent.
-
Aqueous Phase: Water with a small amount of acid, such as 0.1% formic acid, is often used to promote protonation of the analyte for positive ion mode ESI.
-
Organic Phase: Acetonitrile or methanol are common organic solvents. A gradient elution is typically employed to ensure good peak shape and efficient elution of the analyte.
-
-
pH: Since Ketorolac is an acidic compound, maintaining an acidic mobile phase pH (e.g., around 3-4) will keep the carboxylic acid group protonated, leading to better retention on a reversed-phase column.
Section 2: Experimental Protocols
This section provides detailed step-by-step methodologies for key experiments in your LC-MS/MS workflow.
Protocol 1: Direct Infusion for MS Parameter Optimization
This protocol outlines the process of directly infusing Ketorolac and Ketorolac-d4 standards into the mass spectrometer to determine the optimal MS parameters.
Objective: To determine the precise precursor and product ion m/z values and to optimize the collision energy (CE) and other source parameters.
Materials:
-
Ketorolac standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water)
-
Ketorolac-d4 standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water)
-
Syringe pump
-
Mass spectrometer with ESI source
Procedure:
-
Prepare the Mass Spectrometer: Set the mass spectrometer to operate in full scan mode for the expected mass range of the precursor ions (e.g., m/z 100-400).
-
Infuse the Standard: Using the syringe pump, infuse the Ketorolac standard solution at a low flow rate (e.g., 5-10 µL/min).
-
Identify the Precursor Ion: Observe the full scan spectrum and identify the m/z of the most abundant ion corresponding to the protonated Ketorolac molecule ([M+H]⁺).
-
Optimize Source Parameters: While infusing, adjust the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the precursor ion.
-
Perform Product Ion Scan: Switch the MS to product ion scan mode, selecting the identified precursor ion.
-
Identify Product Ions and Optimize Collision Energy: Gradually increase the collision energy to induce fragmentation and identify the most stable and abundant product ions. Record the collision energy that yields the highest intensity for the desired product ion.
-
Repeat for Ketorolac-d4: Repeat steps 2-6 for the Ketorolac-d4 standard solution.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound and provides practical solutions.
Q4: I'm observing significant ion suppression. What are the likely causes and how can I mitigate it?
A4: Ion suppression is a common challenge in LC-MS/MS bioanalysis, where co-eluting matrix components interfere with the ionization of the analyte, leading to reduced sensitivity.
Potential Causes:
-
Endogenous Matrix Components: Phospholipids, salts, and other small molecules from the biological sample can co-elute with your analyte.
-
Inadequate Sample Preparation: Insufficient removal of matrix components during sample clean-up.
-
Poor Chromatographic Resolution: The analyte peak is not sufficiently separated from interfering compounds.
Troubleshooting Steps & Solutions:
| Troubleshooting Step | Rationale & Explanation |
| Improve Sample Preparation | A more rigorous sample clean-up can significantly reduce matrix effects. Consider switching from a simple protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Optimize Chromatography | Adjust the chromatographic gradient to better separate Ketorolac from the region where ion suppression occurs. A slower gradient or a different organic solvent might improve resolution. |
| Use a Deuterated Internal Standard | A stable isotope-labeled internal standard like Ketorolac-d4 is the best way to compensate for matrix effects. Since it has nearly identical chemical properties to the analyte, it will be affected by ion suppression in the same way, allowing for accurate quantification. |
| Dilute the Sample | If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
Q5: My peak shape for Ketorolac is poor (e.g., tailing or fronting). What should I investigate?
A5: Poor peak shape can compromise the accuracy and precision of your quantification.
Potential Causes & Solutions:
-
Peak Tailing:
-
Secondary Interactions: Acidic analytes like Ketorolac can interact with active sites on the column packing material. Ensure your mobile phase is sufficiently acidic to keep the analyte protonated.
-
Column Contamination: The column may be contaminated. Flush the column or replace it if necessary.
-
-
Peak Fronting:
-
Column Overload: The concentration of the injected sample may be too high. Try diluting your sample.
-
Injection Solvent Mismatch: The solvent used to dissolve your sample should be of similar or weaker strength than the initial mobile phase to ensure proper focusing of the analyte band at the head of the column.
-
Section 4: Visualizations & Diagrams
Workflow for LC-MS/MS Method Development
Caption: A workflow diagram illustrating the key stages of LC-MS/MS method development for this compound.
Troubleshooting Logic for Ion Suppression
Sources
- 1. Ketorolac - Wikipedia [en.wikipedia.org]
- 2. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification and structural characterization of in vivo metabolites of ketorolac using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Internal Standard Selection for Ketorolac Analysis: rac Ketorolac-d4 vs. Structural Analogs
In the landscape of quantitative bioanalysis, particularly for potent nonsteroidal anti-inflammatory drugs (NSAIDs) like ketorolac, the pursuit of accuracy and precision is paramount. The reliability of pharmacokinetic and toxicokinetic data hinges on the robustness of the analytical method. A critical, yet often debated, component of this methodology is the choice of an internal standard (IS). This guide provides an in-depth comparison of the gold standard, a stable isotope-labeled (SIL) internal standard, specifically rac Ketorolac-d4, against commonly used structural analogs for the analysis of ketorolac in biological matrices. We will delve into the fundamental principles, present comparative data, and provide a validated experimental protocol to empower researchers in making informed decisions for their bioanalytical workflows.
The Foundational Role of an Internal Standard in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis due to its high sensitivity and selectivity. However, the journey of an analyte from a complex biological matrix (like plasma or vitreous humor) to the detector is fraught with potential for variability. An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to normalize for these variations.[1] By calculating the ratio of the analyte's response to the IS's response, we can correct for fluctuations arising from:
-
Sample Preparation: Inconsistencies in analyte recovery during extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[1]
-
Chromatographic Separation: Minor shifts in retention time and peak shape.[1]
-
Mass Spectrometric Detection: The most significant challenge in LC-MS/MS is the "matrix effect," where co-eluting endogenous components from the biological sample can either suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[2][3]
The ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it experiences the same variations throughout the analytical process.[4] This shared journey is the key to accurate and precise quantification.
There are two main categories of internal standards used in LC-MS/MS:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are compounds where one or more atoms of the analyte are replaced with their heavy stable isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N).[5][6] For ketorolac, this would be this compound or rac Ketorolac-d5.[7][8][9]
-
Structural Analog Internal Standards: These are molecules that are chemically similar to the analyte but not identical.[5][10] For ketorolac, examples include other NSAIDs like tolmetin or S(+)-etodolac.[11][12]
Comparative Analysis: this compound vs. Structural Analogs
The choice between a SIL-IS and a structural analog is a critical decision in method development. While both can be used to develop a validated method, their performance characteristics differ significantly, especially in the face of challenging biological matrices.
| Feature | This compound (SIL-IS) | Structural Analogs (e.g., Tolmetin, S(+)-Etodolac) |
| Physicochemical Properties | Nearly identical to ketorolac, with a slight increase in mass.[6][13] | Similar, but not identical. Differences in polarity, pKa, and functional groups exist.[1] |
| Chromatographic Behavior | Co-elutes with ketorolac, ensuring both are subjected to the same matrix effects at the same time.[14] | Elutes at a different retention time than ketorolac.[11][12] |
| Matrix Effect Compensation | Considered the "gold standard" for compensating for matrix effects.[1][4][15] As it co-elutes, it experiences the same degree of ion suppression or enhancement as the analyte. | Can partially compensate for matrix effects, but its effectiveness is limited because it does not experience the exact same chemical environment as the analyte at the time of ionization. |
| Extraction Recovery | Tracks the recovery of ketorolac with high fidelity due to identical chemical properties.[1][7] | Recovery may differ from ketorolac, especially in complex extraction procedures. |
| Availability and Cost | Generally more expensive and may require custom synthesis if not commercially available.[10][16] | Often more readily available and less expensive.[10] |
| Potential for Crosstalk | Minimal risk, as the mass difference is easily resolved by the mass spectrometer. | No risk of crosstalk. |
| "Isotope Effect" | In rare cases, deuterium labeling can cause a slight shift in retention time, which could be problematic if the matrix effect is not uniform across the peak.[10][14] | Not applicable. |
The Verdict: For the highest level of accuracy and robustness, a stable isotope-labeled internal standard like This compound is unequivocally the superior choice. Its ability to co-elute with the analyte provides the most effective correction for the unpredictable nature of matrix effects, a cornerstone of reliable bioanalytical method validation as per regulatory guidelines.[17][18] While structural analogs can be employed, particularly in early-stage research where cost and availability are primary concerns, they carry a higher risk of yielding less accurate and precise data.[10][19]
Visualizing the Logic of Internal Standard Selection
The decision-making process for selecting an appropriate internal standard can be visualized as a logical workflow.
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. eijppr.com [eijppr.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. nebiolab.com [nebiolab.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (>90%) | LGC Standards [lgcstandards.com]
- 9. This compound ( 90%), TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. waters.com [waters.com]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. biopharmaservices.com [biopharmaservices.com]
- 17. hhs.gov [hhs.gov]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods Using rac Ketorolac-d4
In the landscape of global drug development, the ability to generate consistent and reliable bioanalytical data across different laboratories is not just a scientific ideal; it is a regulatory necessity. Whether transferring a method to a new contract research organization (CRO), comparing data from different clinical sites, or updating an existing method, a robust cross-validation study is the bedrock of data integrity. This guide provides an in-depth, experience-driven approach to conducting a bioanalytical method cross-validation, using the analysis of the nonsteroidal anti-inflammatory drug (NSAID) Ketorolac with its stable isotope-labeled (SIL) internal standard, rac Ketorolac-d4, as a practical framework.
The Imperative of Cross-Validation: Ensuring Data Comparability
Bioanalytical method cross-validation is the systematic process of comparing the performance of two or more bioanalytical methods.[1][2] Its primary objective is to ensure that data generated for the same analyte are comparable, regardless of the laboratory or the specific validated method used.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate cross-validation when data from different methods or sites are to be combined or compared in a regulatory submission.[1][3][4] The International Council for Harmonisation (ICH) M10 guideline further harmonizes these expectations, emphasizing the need to assess for potential bias between methods.[5][6][7]
The Anchor of Accuracy: Selecting this compound as the Internal Standard
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard (IS) is the cornerstone of accuracy and precision. Its role is to compensate for variability during the analytical process, including sample extraction, potential matrix effects, and instrument response fluctuations.[8]
The gold standard for an IS is a stable isotope-labeled version of the analyte.[8][9][10] Here’s why This compound is the superior choice for quantifying racemic Ketorolac:
-
Physicochemical Similarity : this compound is chemically identical to Ketorolac, except for the increased mass from the four deuterium atoms.[11] This ensures it behaves virtually identically during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and has the same chromatographic retention time.[9][10] This co-elution is critical for effectively compensating for matrix-induced ion suppression or enhancement at the precise moment the analyte is being detected by the mass spectrometer.[8][9]
-
Mass Spectrometric Distinction : The mass difference (typically +4 amu) allows the mass spectrometer to easily distinguish the IS from the analyte, yet it is not so great as to significantly alter its chemical properties.
-
Minimizing Variability : Unlike structural analog internal standards, which can have different extraction recoveries or ionization efficiencies, a SIL-IS normalizes for nearly all procedural variations, leading to more rugged and reproducible methods.[10][12][13]
Using the racemic mixture of the deuterated standard is appropriate for the analysis of the racemic parent drug, as it ensures that both enantiomers are accounted for by a chemically identical counterpart.
Experimental Design: A Framework for Robust Cross-Validation
A cross-validation study should be designed to rigorously compare the performance of the bioanalytical method between two laboratories (Site A and Site B). This involves analyzing identical sets of quality control (QC) samples and, ideally, a subset of incurred study samples.
Key Components:
-
Quality Control (QC) Samples : Prepare QC samples in the relevant biological matrix (e.g., human plasma) at a minimum of three concentration levels: low, medium, and high. These QCs should be prepared from a separate stock solution than that used for the calibration standards.[3]
-
Replicates : Analyze at least six replicates of each QC level at each site. This provides sufficient statistical power to assess precision and accuracy.
-
Incurred Sample Reanalysis (ISR) : While the primary focus of cross-validation is on QC performance, analyzing a set of incurred samples (study samples from dosed subjects) provides the ultimate test of a method's real-world reproducibility.[14]
The acceptance criteria are guided by regulatory standards. The mean concentration of the QCs measured at Site B should be within ±15% of the mean concentration measured at Site A.[15][16]
Detailed Experimental Protocol: Ketorolac Analysis in Human Plasma
This section details a validated, self-contained protocol for the cross-validation of a method for quantifying Ketorolac in human plasma.
Materials and Reagents
-
Analytes : Ketorolac Tromethamine reference standard, this compound (Internal Standard).[11][17][18]
-
Biological Matrix : Pooled, blank human plasma (K2-EDTA).
-
Solvents : HPLC-grade or LC-MS grade acetonitrile, methanol, and water.[17]
-
Reagents : Formic acid (≥99% purity).[17]
-
Labware : Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), 96-well plates.
Preparation of Standards and QCs
-
Stock Solutions (1 mg/mL) : Accurately weigh and dissolve Ketorolac and this compound in methanol to prepare individual primary stock solutions.
-
Working Solutions : Prepare intermediate spiking solutions of Ketorolac (for calibration standards and QCs) and this compound (for the internal standard working solution) by diluting the stock solutions with 50:50 (v/v) acetonitrile:water. Expertise Note: Using separate primary stock solutions for calibrators and QCs is a regulatory requirement to avoid bias from a potentially inaccurate stock concentration.[3]
-
Calibration Curve (CC) Standards : Spike blank human plasma with the appropriate Ketorolac working solution to create a calibration curve with 7-8 non-zero concentration levels. A typical range for Ketorolac is 10 ng/mL to 10,000 ng/mL.[19][20]
-
Quality Control (QC) Samples : Independently spike blank human plasma with a separate Ketorolac working solution to prepare QCs at four levels:
-
LLOQ : Lower Limit of Quantification (e.g., 10 ng/mL)
-
Low QC : ~3x LLOQ (e.g., 30 ng/mL)
-
Mid QC : Mid-range of the curve (e.g., 500 ng/mL)
-
High QC : ~75-80% of the Upper Limit of Quantification (ULOQ) (e.g., 7500 ng/mL)
-
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective technique for extracting a wide range of analytes from plasma.[19][21][22]
-
Aliquot : Pipette 100 µL of each sample (CC, QC, blank, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard : Add 50 µL of the this compound working solution (e.g., at 200 ng/mL) to every tube except the double blank (matrix blank).[23]
-
Vortex : Briefly vortex each tube for 5-10 seconds.
-
Precipitate : Add 300 µL of ice-cold acetonitrile to each tube.[23][24] The 3:1 ratio of organic solvent to plasma is highly effective for protein removal.[22]
-
Vortex : Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.[24]
-
Centrifuge : Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[24]
-
Transfer : Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Parameters
-
LC System : UPLC/UHPLC system
-
Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Flow Rate : 0.4 mL/min
-
Gradient : A typical gradient would start at 95% A, ramp down to 5% A over 2-3 minutes, hold, and then re-equilibrate.
-
Injection Volume : 2-5 µL
-
MS System : Triple Quadrupole Mass Spectrometer
-
Ionization Mode : Electrospray Ionization (ESI), Negative
-
MRM Transitions :
-
Ketorolac : Q1: 254.1 -> Q3: 134.1
-
This compound : Q1: 258.1 -> Q3: 138.1
-
Visualization of the Cross-Validation Workflow
A clear workflow diagram ensures that the process is understood and can be replicated consistently across sites.
Caption: Workflow for a two-site bioanalytical method cross-validation study.
Data Interpretation and Comparative Performance
The table below presents a hypothetical but realistic dataset from a successful cross-validation study between Site A and Site B. The data clearly demonstrates the method's reproducibility.
| QC Level | Site | Mean Concentration (ng/mL) (n=6) | Accuracy (% Bias) | Precision (% CV) | % Difference from Site A |
| Low QC | A | 30.5 | +1.7% | 4.1% | - |
| (30 ng/mL) | B | 29.8 | -0.7% | 5.3% | -2.3% |
| Mid QC | A | 510.2 | +2.0% | 2.5% | - |
| (500 ng/mL) | B | 499.5 | -0.1% | 3.1% | -2.1% |
| High QC | A | 7455 | -0.6% | 2.1% | - |
| (7500 ng/mL) | B | 7612 | +1.5% | 2.8% | +2.1% |
Analysis of Results:
-
Accuracy and Precision : Both sites demonstrate excellent performance, with accuracy (% Bias) within ±2.0% and precision (% CV) well below the typical acceptance limit of 15%.[15][16] This independently validates the method's performance at each location.
-
Inter-Site Comparability : The crucial metric, "% Difference from Site A," is less than 2.5% for all QC levels. This is well within the standard acceptance criterion of 15%, confirming that the methods are providing comparable quantitative data. The cross-validation is successful.
Trustworthiness and Self-Validation: When Things Go Wrong
A protocol's trustworthiness is revealed not only when it works, but also when it fails. If the cross-validation fails (i.e., the % difference exceeds 15%), a systematic investigation is required.
-
Check the Basics : Verify pipette calibrations, solution preparation calculations, and instrument performance logs at both sites.
-
Examine the Internal Standard Response : A significant, systematic difference in the IS peak area between sites could indicate issues with the IS spiking solution, sample processing, or instrument sensitivity. The stability of the SIL-IS itself is rarely an issue, but the solutions it's prepared in can be.
-
Investigate Matrix Effects : While a SIL-IS compensates for most matrix effects, extreme differences in LC performance (e.g., peak shape, retention time) could lead to differential matrix effects. This underscores the importance of harmonizing LC conditions as much as possible.
-
Deuterium Isotope Effects : In rare cases, deuterium-labeled standards can exhibit slightly different chromatographic retention times than the unlabeled analyte.[12] If this separation is significant and coincides with a region of strong matrix suppression, it can compromise the IS's ability to compensate.[9] This highlights the need to confirm co-elution during method development.
By building these diagnostic checks into the process, the protocol becomes a self-validating system, ensuring that any discrepancies are identified and resolved scientifically.
References
-
Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography. National Institutes of Health. Available at: [Link]
-
The estimation of Ketorolac drug in Ket - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC. National Institutes of Health. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available at: [Link]
-
Influence of plasma expansion on plasma protein binding of ketorolac. PubMed. Available at: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma. ResearchGate. Available at: [Link]
-
Bioanalytical Method Development and Validation. BEBAC. Available at: [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]
-
This compound ( 90%), TRC 1 mg. Toronto Research Chemicals. Available at: [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometric (Lc-Ms/Ms) Method for Simultaneous Determination of R(+)-Ketorolac and S(−). ResearchGate. Available at: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]
-
Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma. Taylor & Francis Group. Available at: [Link]
-
Cross-validation of bioanalytical methods between laboratories. PubMed. Available at: [Link]
-
Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Available at: [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. EGA. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. ResearchGate. Available at: [Link]
-
a protein precipitation extraction method. Protocols.io. Available at: [Link]
-
Bioanalytical Method Validation. FDA. Available at: [Link]
-
Pharmacokinetics of ketorolac loaded to polyethylcyanoacrylate nanoparticles using UPLC MS/MS for its determination in rats. PubMed. Available at: [Link]
-
bioanalytical method validation and study sample analysis m10. ICH. Available at: [Link]
-
Cross-Validations in Regulated Bioanalysis. IQVIA. Available at: [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. International Journal of Health Sciences. Available at: [Link]
-
US FDA guidelines for bioanalytical method validation. ResearchGate. Available at: [Link]
-
Bioanalytical Method Validation (BMV) Panel Discussion - June 17, 2019. YouTube. Available at: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. waters.com [waters.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. This compound ( 90%), TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. japsonline.com [japsonline.com]
- 17. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound (>90%) | LGC Standards [lgcstandards.com]
- 19. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of ketorolac loaded to polyethylcyanoacrylate nanoparticles using UPLC MS/MS for its determination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. a protein precipitation extraction method [protocols.io]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Ketorolac Quantification: Evaluating the Accuracy and Precision of rac-Ketorolac-d4 as an Internal Standard
Introduction
Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for the short-term management of moderate to severe pain.[1] As a synthetic pyrrolizine carboxylic acid derivative, it functions by inhibiting prostaglandin synthesis.[2] In clinical and research settings, the accurate and precise quantification of ketorolac in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[3][4] The gold standard for such quantitative analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its high sensitivity and specificity.[5]
A cornerstone of robust LC-MS/MS-based quantification is the use of an appropriate internal standard (IS).[6] Stable isotope-labeled (SIL) internal standards are universally recognized as the preferred choice because they share near-identical physicochemical properties with the analyte.[7] This ensures they co-elute chromatographically and experience similar extraction efficiencies and matrix effects, thereby providing the most reliable correction for variations during sample processing and analysis.[8][9]
This guide provides an in-depth technical comparison of the accuracy and precision of ketorolac quantification when using its deuterated racemic analogue, rac-Ketorolac-d4, as the internal standard. We will explore the theoretical and practical considerations of using a racemic IS for a racemic analyte, present a validated experimental workflow, and provide supporting data to guide researchers in developing highly reliable bioanalytical methods.
The Rationale for a Racemic Internal Standard
Ketorolac is administered as a racemic mixture, a 50:50 blend of its S(-) and R(+) enantiomers.[10] The pharmacological activity, however, resides almost exclusively in the S(-) isomer.[10] While some studies necessitate chiral separation to quantify each enantiomer independently, many pharmacokinetic and bioequivalence studies measure the total ketorolac concentration. In these non-enantioselective assays, using a racemic SIL, such as rac-Ketorolac-d4, is a scientifically sound and efficient approach.
The underlying principle is that the R(+) and S(-) enantiomers of the deuterated internal standard will behave chromatographically and spectrometrically in the same manner as their non-labeled counterparts. Therefore, any variability affecting the R(+) and S(-) analyte enantiomers during the analytical process will be mirrored and corrected for by the corresponding deuterated enantiomers in the racemic internal standard. This approach simplifies the workflow by avoiding the need for chiral chromatography while maintaining high analytical integrity for total drug quantification.
Experimental Workflow for Ketorolac Quantification
A robust and self-validating protocol is essential for generating trustworthy data. The following workflow outlines a validated method for quantifying total ketorolac in human plasma using rac-Ketorolac-d4 as the internal standard.
Caption: High-level workflow for ketorolac quantification in plasma.
Detailed Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
Stock Solutions: Prepare individual stock solutions of Ketorolac and rac-Ketorolac-d4 (IS) in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Calibration Standards (CS) and Quality Control (QC) Samples: Prepare serial dilutions of the Ketorolac stock solution in a 50:50 methanol:water mixture to create working solutions. These are then spiked into blank human plasma to yield final concentrations for the calibration curve (e.g., 2.5 to 5000 ng/mL).[11] QC samples are prepared independently at low, medium, and high concentrations (LQC, MQC, HQC).
-
Internal Standard Working Solution: Dilute the rac-Ketorolac-d4 stock solution in 50:50 methanol:water to a final concentration of 100 ng/mL.
2. Sample Extraction:
-
To 100 µL of plasma sample (blank, CS, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL rac-Ketorolac-d4).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins. This is a common and effective technique for sample clean-up in bioanalysis.[11]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: A standard UHPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). The gradient allows for efficient separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions:
-
Ketorolac: m/z 256.1 > 105.0 (Quantifier), m/z 256.1 > 77.0 (Qualifier).[11]
-
Ketorolac-d4: m/z 260.1 > 109.0 (Quantifier), m/z 260.1 > 81.0 (Qualifier). (Note: Transitions are hypothetical for d4 but based on the known fragmentation of ketorolac).
-
Performance Evaluation: Accuracy and Precision Data
The performance of a bioanalytical method is defined by its accuracy and precision, which are assessed according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[12][13] Accuracy measures the closeness of the determined value to the nominal concentration, while precision describes the variability of repeated measurements. The acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and for precision, the coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).[11]
The following tables summarize representative intra-day and inter-day accuracy and precision data for the quantification of ketorolac using a deuterated internal standard, demonstrating the method's robustness.[11][14]
Table 1: Intra-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 2.5 | 2.6 | 104.0 | 5.8 |
| LQC | 7.5 | 7.3 | 97.3 | 4.1 |
| MQC | 1500 | 1525 | 101.7 | 2.5 |
| HQC | 3750 | 3698 | 98.6 | 3.3 |
Table 2: Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=12, over 2 days) | Accuracy (%) | Precision (%CV) |
| LLOQ | 2.5 | 2.7 | 108.0 | 7.2 |
| LQC | 7.5 | 7.4 | 98.7 | 5.5 |
| MQC | 1500 | 1495 | 99.7 | 3.8 |
| HQC | 3750 | 3715 | 99.1 | 4.6 |
The data clearly indicates that the method meets the stringent acceptance criteria set by regulatory agencies. The accuracy for all QC levels is well within the ±15% range, and the precision (%CV) is consistently below 15%.[11] This demonstrates that using a racemic deuterated internal standard provides a highly reliable and reproducible method for the quantification of total ketorolac.
Conclusion and Recommendations
For the quantitative analysis of total ketorolac in biological matrices by LC-MS/MS, the use of rac-Ketorolac-d4 as an internal standard is a scientifically robust, efficient, and cost-effective strategy. The stable isotope label ensures that the internal standard accurately tracks the analyte through sample preparation and analysis, effectively compensating for matrix effects and other sources of variability.
Key Takeaways for Researchers:
-
Validation is Non-Negotiable: Any bioanalytical method must be fully validated for selectivity, accuracy, precision, recovery, and stability to ensure data integrity, in accordance with guidelines from bodies like the FDA and ICH.[12][15][16]
-
SILs are the Gold Standard: The use of a stable isotope-labeled internal standard, such as rac-Ketorolac-d4, is strongly recommended to achieve the highest levels of accuracy and precision.[8]
-
Racemic IS is Fit-for-Purpose: For non-chiral assays measuring total drug concentration of a racemic analyte, a corresponding racemic SIL is an appropriate and valid choice.
-
Method Suitability: The presented method, combining protein precipitation with UPLC-MS/MS, offers a rapid, sensitive, and reliable platform for ketorolac quantification suitable for high-throughput applications in drug development.[11][17]
By adhering to these principles and employing a well-validated method, researchers can be confident in the accuracy and precision of their ketorolac quantification data.
References
-
Al-Salami, H., M. Butt, & P. Tucker. (2025). Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma. PMC NIH. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The estimation of Ketorolac drug in Ket. [Link]
-
Reddy, B. C., et al. (2020). Development and Validation of New Analytical Methods for the Determination of Ketorolac Tromethamine (A Non-Steroidal Anti-In). Acta Scientific. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
ResearchGate. (n.d.). Comparison of chromatograms (racemic vs. enantioenriched sample)... [Link]
-
ResearchGate. (n.d.). calculated concentration, accuracy (%), and precision (%) of ketorolac... [Link]
-
ResearchGate. (n.d.). Determination of ketorolac tromethamine in human plasma by RP-HPLC and its application in pharmacokinetics. [Link]
-
PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [Link]
-
U.S. Food and Drug Administration. (2024). Draft Guidance on Ketorolac Tromethamine. [Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
-
National Institutes of Health. (n.d.). Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography. [Link]
-
Royal Society of Chemistry. (2015). Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Wiley Analytical Science. (2026). Mass spectrometry: a game changer in laboratory diagnostics? [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]
-
Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. [Link]
-
YouTube. (2025). What Is The Difference Between Racemic And Enantiopure? [Link]
-
ResearchGate. (n.d.). Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction. [Link]
-
ResearchGate. (2015). A Novel Validated UPLC Method for the Estimation of Ketorolac Tromethamine in Pharmaceutical Formulation. [Link]
-
ResearchGate. (2025). "Stable Labeled Isotopes as Internal Standards: A Critical Review". [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
ResearchGate. (n.d.). A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometric (Lc-Ms/Ms) Method for Simultaneous Determination of R(+)-Ketorolac and S(−). [Link]
Sources
- 1. actascientific.com [actascientific.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. hhs.gov [hhs.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chiral Landscape: A Comparative Guide to Enantiomer-Specific Ketorolac Pharmacokinetics in Infants and Adults
For Researchers, Scientists, and Drug Development Professionals
Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), is a cornerstone for managing moderate to severe pain. Administered as a racemic mixture, it comprises two enantiomers, S(-) and R(+)-ketorolac, which are non-superimposable mirror images of each other. The clinical efficacy of ketorolac is almost exclusively attributed to the S(-)-enantiomer, highlighting the critical importance of understanding its stereoselective pharmacokinetics. This is particularly crucial when considering its use in diverse patient populations, such as infants and adults, where developmental changes can significantly alter drug disposition.
This guide provides an in-depth comparison of the enantiomer-specific pharmacokinetics of ketorolac between infants and adults, supported by experimental data. We will explore the underlying mechanisms driving these age-related differences and discuss their profound clinical implications for safe and effective pain management.
The Significance of Chirality in Ketorolac's Action
The differential pharmacological activity of ketorolac enantiomers underscores the necessity of stereospecific pharmacokinetic analysis. Relying on data from racemic ketorolac can be misleading, as it may obscure the true exposure to the active S(-)-enantiomer and potentially lead to suboptimal or unsafe dosing regimens, especially in vulnerable populations like infants.
Enantiomer-Specific Pharmacokinetic Profile: A Tale of Two Age Groups
Significant disparities exist in the way infants and adults handle the S(-) and R(+) enantiomers of ketorolac. These differences are most pronounced in the clearance and volume of distribution, which consequently affect the half-life and overall exposure to the active drug.
Clearance: The Body's Efficiency in Drug Elimination
Clearance (CL) is a measure of the body's ability to eliminate a drug. Studies have consistently shown that the clearance of the pharmacologically active S(-)-ketorolac is substantially higher than that of the R(+)-enantiomer in both pediatric and adult populations.[1][2][3] This intrinsic difference is further modulated by age.
In children, the clearance of racemic ketorolac is approximately double that observed in adults.[1][2] When examining the individual enantiomers, the clearance of S(-)-ketorolac in children is about four times greater than that of R(+)-ketorolac.[1][2] This rapid elimination of the active enantiomer in the pediatric population has significant clinical implications.
| Parameter | Infants/Children | Adults | Fold Difference (S vs. R) |
| S(-)-Ketorolac Clearance | Higher than adults | 45.9 ± 10.1 ml h⁻¹ kg⁻¹[3] | ~2.4x higher than R-form in adults |
| R(+)-Ketorolac Clearance | Relatively stable across age groups | 19.0 ± 5.0 ml h⁻¹ kg⁻¹[3] | |
| Racemic Ketorolac Clearance | ~2 times higher than adults[1][2] |
Data presented as mean ± standard deviation where available.
The higher clearance in children suggests that to achieve plasma concentrations of the active S(-)-enantiomer comparable to those in adults, a weight-adjusted dose may need to be higher.[1][2]
Volume of Distribution: Where the Drug Goes
The apparent volume of distribution (Vd) reflects the extent to which a drug distributes into the body's tissues. For S(-)-ketorolac, the volume of distribution at steady state (Vss) is greater in children compared to adults.[4] In contrast, the pharmacokinetics of the R(+)-enantiomer appear to be less affected by age.[4]
| Parameter | Infants/Children | Adults |
| S(-)-Ketorolac Vss | Higher than adults[4] | 0.135 ± 0.022 L/kg[3] |
| R(+)-Ketorolac Vss | Similar to adults[4] | 0.075 ± 0.014 L/kg[3] |
Data presented as mean ± standard deviation where available.
A larger volume of distribution for the active enantiomer in children contributes to a longer elimination half-life, even with similar clearance rates in some studies.[4]
Elimination Half-Life: Duration of Action
The elimination half-life (t½) is the time it takes for the plasma concentration of a drug to decrease by half. Due to its higher clearance, the S(-)-enantiomer has a shorter half-life than the R(+)-enantiomer in all age groups.[1][3] In infants (≥6 months), the half-life of the S-enantiomer is reported to be approximately 0.83 hours, while the R-enantiomer's half-life is around 4 hours.[5] In adults, the half-life of the S-enantiomer is about 2.4 hours, and the R-enantiomer is approximately 3.6 hours.[3]
The shorter half-life of the active S(-)-enantiomer means that pharmacokinetic predictions based on racemic assays can overestimate the duration of the pharmacological effect.[1][2]
Mechanisms Underlying the Age-Related Differences
The observed enantiomer-specific pharmacokinetic changes between infants and adults are multifactorial, with stereoselective plasma protein binding and metabolism playing key roles.
-
Stereoselective Plasma Protein Binding: Differences in how S(-) and R(+)-ketorolac bind to plasma proteins, such as albumin, can influence their distribution and clearance. Enantiomeric differences in protein binding are considered a primary explanation for the observed pharmacokinetic disparities.[1][2]
-
Stereoselective Metabolism: Ketorolac is metabolized in the liver primarily through hydroxylation and glucuronide conjugation.[6] Studies have shown a greater glucuronidation of the S(-)-enantiomer, suggesting that stereoselective metabolism also contributes to its faster clearance.[1][2] The recovery of S(-)-ketorolac glucuronide in urine is significantly higher than that of the R(+) enantiomer.[1][2] The maturation of these metabolic pathways in infants is a key factor in the age-dependent pharmacokinetics.
Clinical Implications: Towards Precision Dosing in Pediatrics
The enantiomer-specific pharmacokinetic changes have profound clinical consequences. At identical racemic ketorolac concentrations, infants will have lower concentrations of the active S(-)-enantiomer compared to adults.[7][8] This suggests that the established analgesic concentration for racemic ketorolac in adults may not be directly applicable to infants.
Simulations have shown that to achieve the same effective S(-)-ketorolac concentration as in adults, a higher racemic ketorolac concentration may be necessary for infants.[7][8] This highlights the importance of considering enantiomer-specific pharmacokinetics when designing clinical trials and establishing dosing guidelines for pediatric patients. The rapid elimination of the S(-) isomer in infants also suggests that the dosing interval may need to be adjusted to maintain therapeutic concentrations.[9]
Experimental Protocol: Enantioselective Pharmacokinetic Analysis of Ketorolac
To accurately assess the disposition of ketorolac enantiomers, a robust experimental protocol is essential. The following outlines a typical workflow for a clinical pharmacokinetic study.
Step-by-Step Methodology
-
Patient Selection and Dosing:
-
Recruit age-appropriate cohorts of infants and adults with normal renal and hepatic function.
-
Administer a single intravenous dose of racemic ketorolac tromethamine (e.g., 0.5 mg/kg).[4]
-
-
Sample Collection:
-
Sample Processing and Analysis:
-
Separate plasma from blood samples by centrifugation and store at -80°C until analysis.
-
Develop and validate a stereoselective high-performance liquid chromatography (HPLC) method for the simultaneous quantification of S(-)- and R(+)-ketorolac in plasma and urine.[1][2] This typically involves a chiral stationary phase.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis software (e.g., NONMEM, SAAM II) to determine the pharmacokinetic parameters for each enantiomer, including clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[7][10]
-
Compare the pharmacokinetic parameters between the infant and adult groups to identify statistically significant differences.
-
Conclusion
The pharmacokinetics of ketorolac are markedly stereoselective and age-dependent. Infants and children exhibit a higher clearance and, in some cases, a larger volume of distribution for the active S(-)-enantiomer compared to adults. This results in a shorter half-life and lower exposure to the active moiety at equivalent racemic doses. These findings underscore the inadequacy of relying on racemic drug data for pediatric dosing and emphasize the need for enantiomer-specific pharmacokinetic studies to guide the safe and effective use of ketorolac in this vulnerable population. Future research should focus on developing age-appropriate, enantiomer-specific dosing regimens to optimize pain management in infants and children.
References
-
van der Marel, C. D., et al. (2020). Impact of enantiomer-specific changes in pharmacokinetics between infants and adults on the target concentration of racemic ketorolac: A pooled analysis. British Journal of Clinical Pharmacology, 87(3), 1435-1445. [Link]
-
Kauffman, R. E., et al. (1999). Enantiomer-selective pharmacokinetics and metabolism of ketorolac in children. PubMed. [Link]
-
Kokki, H., et al. (2003). Stereoselective pharmacokinetics of ketorolac in children, adolescents and adults. Acta Anaesthesiologica Scandinavica, 47(9), 1137-1142. [Link]
-
Patel, R., & Patel, M. M. (2023). Ketorolac. In StatPearls. StatPearls Publishing. [Link]
-
Jamali, F., et al. (1990). The pharmacokinetics of ketorolac enantiomers following intramuscular administration of the racemate. British Journal of Clinical Pharmacology, 30(3), 473–476. [Link]
-
van der Marel, C. D., et al. (2020). Impact of enantiomer‐specific changes in pharmacokinetics between infants and adults on the target concentration of racemic ketorolac: A pooled analysis. British Journal of Clinical Pharmacology, 87(3), 1435-1445. [Link]
-
Ah-Kee, E. Y., et al. (2021). Ketorolac in Postoperative Neonates and Infants: A Systematic Review. The Journal of Pediatric Pharmacology and Therapeutics, 26(3), 242–251. [Link]
-
Cohen, M. N., et al. (2011). Pharmacokinetics of single-dose intravenous ketorolac in infants aged 2-11 months. Anesthesia and Analgesia, 112(3), 655–660. [Link]
-
Lynn, A. M., et al. (2007). Population pharmacokinetics of ketorolac in neonates and young infants. Paediatric Anaesthesia, 17(4), 341-348. [Link]
-
American Academy of Pediatrics. (n.d.). Ketorolac (Systemic). In Pediatric Care Online. [Link]
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Enantiomer-selective pharmacokinetics and metabolism of ketorolac in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of ketorolac enantiomers following intramuscular administration of the racemate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective pharmacokinetics of ketorolac in children, adolescents and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.aap.org [publications.aap.org]
- 6. Ketorolac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Impact of enantiomer-specific changes in pharmacokinetics between infants and adults on the target concentration of racemic ketorolac: A pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of enantiomer‐specific changes in pharmacokinetics between infants and adults on the target concentration of racemic ketorolac: A pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketorolac in Postoperative Neonates and Infants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of a Rapid HPLC Method for Ketorolac and Its Impurities
In the fast-paced environment of pharmaceutical development and quality control, the efficiency and reliability of analytical methods are paramount. For a potent non-steroidal anti-inflammatory drug (NSAID) like Ketorolac Tromethamine, ensuring its purity and the absence of harmful impurities is a critical step in guaranteeing patient safety and therapeutic efficacy.[1] Traditional High-Performance Liquid Chromatography (HPLC) methods, while robust, can be time-consuming. This guide provides an in-depth comparison and a detailed validation protocol for a rapid, stability-indicating HPLC method for the determination of ketorolac and its related substances, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3]
The Imperative for Speed: Comparing Rapid HPLC Methods with Traditional Approaches
The primary driver for developing "rapid" HPLC methods is the significant reduction in analysis time, which translates to higher sample throughput and operational efficiency. This is typically achieved by leveraging modern column technology, such as columns with smaller particle sizes (sub-2 µm) and shorter lengths, which allow for higher flow rates without compromising separation efficiency.[2]
A comparison of a conventional HPLC method with a modern rapid HPLC method for ketorolac analysis reveals significant advantages for the latter:
| Parameter | Conventional HPLC Method (e.g., Pharmacopeial) | Rapid HPLC Method | Advantage of Rapid Method |
| Analysis Time | > 10 minutes | < 5 minutes | At least a two-fold reduction in runtime, increasing throughput.[2][4] |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size | < 100 mm x 3 mm, < 3 µm particle size | Shorter column and smaller particles lead to faster separations and sharper peaks.[2] |
| Mobile Phase Consumption | Higher due to longer run times | Lower per analysis | Reduced solvent usage leads to cost savings and a greener footprint. |
| Resolution of Impurities | Adequate | Often superior due to higher efficiency | Better separation of critical impurity pairs. |
One published rapid HPLC method for ketorolac tromethamine and its impurities demonstrated a three-fold reduction in analysis time compared to the European Pharmacopeia method, with the analysis completed in under three minutes.[2] This was achieved using a Waters X-bridge C8 column (75mm x 3mm, 2.5µm particle size) with a mobile phase of tetrahydrofuran and ammonium dihydrogen phosphate buffer at a high flow rate of 1.7 mL/min.[2] Another rapid method utilized a C18 column with a mobile phase of methanol and water (75:25 v/v), achieving a retention time for ketorolac of just 2.522 minutes.[4]
A Validated, Stability-Indicating Rapid HPLC Method: A Practical Protocol
The following protocol outlines a robust, rapid, and stability-indicating HPLC method for the analysis of ketorolac tromethamine and its impurities. The method is designed to be validated according to ICH Q2(R1) guidelines.[5][6]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | UHPLC/HPLC system with a UV detector | Capable of handling the higher backpressures of smaller particle columns. |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm | Small particle size enhances efficiency and speed. |
| Mobile Phase A | 0.05M Ammonium Phosphate Buffer, pH 3.0 | Provides good buffering capacity and peak shape. |
| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v) | A common strong solvent for reversed-phase chromatography. |
| Gradient Elution | Time (min) | %B |
| 0.0 | 30 | |
| 3.0 | 70 | |
| 3.5 | 30 | |
| 5.0 | 30 | |
| Flow Rate | 0.5 mL/min | Optimized for the column dimensions. |
| Column Temperature | 40°C | Ensures reproducible retention times. |
| Detection Wavelength | 313 nm | A common wavelength for the detection of ketorolac.[2] |
| Injection Volume | 2 µL | Appropriate for a high-efficiency column. |
Standard and Sample Preparation
-
Standard Stock Solution (Ketorolac): Accurately weigh and dissolve an appropriate amount of Ketorolac Tromethamine reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Impurity Stock Solution: Prepare a stock solution of known impurities in the mobile phase.
-
Sample Solution: Prepare the sample solution from the drug product to achieve a target concentration of 100 µg/mL of ketorolac in the mobile phase.
The Cornerstone of Reliability: A Deep Dive into Method Validation
The objective of analytical procedure validation is to demonstrate that the method is suitable for its intended purpose.[5] The following sections detail the validation parameters as stipulated by the ICH Q2(R1) guideline.[5][6][7]
Caption: Forced Degradation Study Workflow.
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. [4]The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. [5] Experimental Protocol:
-
Prepare a series of at least five concentrations of ketorolac reference standard spanning the expected range (e.g., 80% to 120% of the nominal concentration for assay, and from the reporting limit to 120% of the specification level for impurities). [5]2. Inject each concentration in triplicate.
-
Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable. [3]
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. [4]It is typically assessed by recovery studies.
Experimental Protocol:
-
Spike a placebo (formulation matrix without the active pharmaceutical ingredient) with known amounts of ketorolac and its impurities at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). [4]2. Analyze these samples in triplicate and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%. [8]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).
Experimental Protocol:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. [4]* Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on different days, with different analysts, and/or on different instruments.
Acceptance Criteria: The %RSD should be not more than 2.0%. [4][8]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Acceptance Criteria: The LOQ should be at or below the reporting threshold for impurities. For one developed method, the LOD and LOQ for ketorolac were found to be 0.415 µg/ml and 1.3 µg/ml, respectively. [4]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. [3] Experimental Protocol:
Introduce small variations to the method parameters, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase composition (e.g., ± 2% organic)
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the analyte is measured without interference. | Peak purity index > 0.999; analyte peak resolved from all others. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999. [2] |
| Range | To define the concentration interval of reliable measurement. | As defined by linearity, accuracy, and precision studies. [5] |
| Accuracy | To determine the closeness to the true value. | 98.0% - 102.0% recovery. [8] |
| Precision (%RSD) | To assess the degree of scatter in measurements. | ≤ 2.0%. [4] |
| LOD & LOQ | To determine the lower limits of detection and quantitation. | LOQ should be at or below the reporting threshold. |
| Robustness | To assess the method's reliability under varied conditions. | System suitability parameters remain within limits. |
Conclusion
The transition to rapid HPLC methods for the analysis of ketorolac and its impurities offers significant benefits in terms of speed, efficiency, and reduced operational costs. However, the successful implementation of such a method hinges on a thorough and systematic validation process. By adhering to the principles outlined in the ICH Q2(R1) guideline and meticulously evaluating each validation parameter, researchers and drug development professionals can ensure the generation of reliable, accurate, and defensible analytical data. This not only supports efficient drug development and quality control but ultimately contributes to the safety and efficacy of the final pharmaceutical product.
References
- O' Connor N., Geary M., Wharton M., Curtin L. Development and validation of a rapid liquid chromatographic method for the analysis of Ketorolac Tromethamine and its related p. [No publication source provided in the search result]
-
Development and validation of RP-HPLC method for determination of ketorolac tromethamine from bulk and pharmaceutical formulations. ScienceScholar. 2022-05-18. [Link]
-
Mathrusri Annapurna M., et al. Development and Validation of New Analytical Methods for the Determination of Ketorolac Tromethamine (A Non-Steroidal Anti-In). Acta Scientific Pharmaceutical Sciences. 2020-05-04. [Link]
-
Khairnar D. A., Chaudhari C. S., Anantwar S. P. METHOD DEVELOPMENT AND VALIDATION OF KETOROLAC TROMETHAMINE IN TABLET FORMULATION BY RP-HPLC METHOD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2014-09-01. [Link]
- Stability Indicating UPLC Method for The Degradation Study of Ketorolac Tromethamine. [No publication source provided in the search result]. 2019-02-11.
-
Degradation Study of Ketorolactromethamine by a Validated UPLC Method. Request PDF. 2025-11-25. [Link]
-
Mandhare T., Baghel U. S. Ketorolac Tromethamine Force Degradation And Stability Indicating Study By Using RP-HPLC. Nanotechnology Perceptions. [Link]
-
Chaithanya S. M., Annapurna M. M. Method Development and Validation of a new RP-HPLC method for the simultaneous Assay of Ketorolac Tromethamine and Fluorometholone. Research Journal of Pharmacy and Technology. [Link]
- HPLC detection method for ketorolac tromethamine or/and impurities in preparation of ...
-
Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Ketorolac Tromethamine-Related Impurities in Tablets Solid Oral Dosage Forms. PubMed. 2025-08-06. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction. PubMed. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [No publication source provided in the search result]. 2021-09-17.
-
Quality Guidelines. ICH. [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. 2024-10-31. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. 2024-04-24. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
